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  • Product: (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Core Science & Biosynthesis

Foundational

(2-Methylpentyl)(pyridin-3-ylmethyl)amine CAS 1042575-70-1 chemical properties

The following technical guide details the chemical properties, synthesis, and application profile of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS 1042575-70-1). CAS Registry Number: 1042575-70-1 Chemical Formula: C₁₂H₂...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application profile of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS 1042575-70-1).

CAS Registry Number: 1042575-70-1 Chemical Formula: C₁₂H₂₀N₂ Molecular Weight: 192.30 g/mol

Executive Summary

(2-Methylpentyl)(pyridin-3-ylmethyl)amine is a bifunctional secondary amine building block characterized by a pyridin-3-yl (nicotinyl) headgroup and a branched 2-methylpentyl lipophilic tail. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and metallo-enzyme inhibitors where the pyridine moiety acts as a hydrogen bond acceptor or metal chelator, and the alkyl chain provides hydrophobic pocket occupancy.

This guide analyzes its physiochemical profile, validated synthetic routes, and reactivity patterns for drug development applications.

Physiochemical Profile

The compound exhibits dual-basicity due to the presence of both a pyridine nitrogen (


) and a secondary aliphatic amine (

). This polarity profile dictates its behavior in purification (flash chromatography) and biological assays (membrane permeability).
Table 1: Key Chemical Properties
PropertyValue (Experimental/Predicted)Technical Note
Physical State Pale yellow to colorless oilAmorphous nature due to flexible alkyl chain preventing crystal packing.
Boiling Point 275°C - 285°C (760 mmHg)Predicted. Likely distilled under reduced pressure (e.g., 120°C @ 0.5 mmHg).
Density 0.93 ± 0.05 g/cm³Lower than pure pyridine (0.98 g/mL) due to the aliphatic tail.
pKa (N-aliphatic) 10.2 ± 0.5Primary protonation site. Highly basic.
pKa (N-pyridine) 5.2 ± 0.2Secondary protonation site. Relevant for HPLC mobile phase selection.
LogP 2.8 - 3.1Moderately lipophilic; suitable for CNS drug discovery scaffolds.
Topological Polar Surface Area (TPSA) 24.9 ŲIndicates good passive membrane permeability (Rule of 5 compliant).
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water at neutral pH; highly soluble as HCl salt.

Synthetic Methodology

The most robust industrial route for CAS 1042575-70-1 is Reductive Amination . This pathway minimizes over-alkylation byproducts common in direct alkylation strategies.

Validated Synthetic Protocol

Reaction Type: Reductive Amination (Indirect) Precursors: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) + 2-Methylpentan-1-amine.

  • Imine Formation:

    • Charge a reactor with 3-Pyridinecarboxaldehyde (1.0 eq) and 2-Methylpentan-1-amine (1.05 eq) in Methanol or DCE (Dichloroethane).

    • Add a dehydrating agent (MgSO₄ or molecular sieves) to drive the equilibrium toward the imine (Schiff base).

    • Stir at room temperature for 2-4 hours. Monitoring: disappearance of aldehyde peak via TLC/LCMS.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes, preventing direct reduction of the starting material.

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with saturated NaHCO₃ (aq).

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • If necessary, purify via flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) + 1% NH₄OH (to prevent streaking of the basic amine).

Synthesis Workflow Diagram

Synthesis Aldehyde 3-Pyridinecarboxaldehyde (Electrophile) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine DCE, MgSO4 -H2O Amine 2-Methylpentan-1-amine (Nucleophile) Amine->Imine Product (2-Methylpentyl)(pyridin-3-ylmethyl)amine (Target) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for high chemoselectivity.

Reactivity & Stability Profile

Understanding the reactivity of the secondary amine and the pyridine ring is crucial for downstream derivatization.

Core Reactivity Modes
  • N-Acylation / Amide Coupling:

    • The secondary amine is a potent nucleophile. It reacts readily with acid chlorides or carboxylic acids (with HATU/EDC) to form tertiary amides .

    • Application: Creating peptidomimetics or linking to scaffolds.

  • Pyridine Nitrogen Coordination:

    • The pyridine nitrogen is a weak base but a good ligand for transition metals (Pd, Cu, Zn).

    • Warning: In Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald), the pyridine moiety can poison the catalyst. Scavengers or specific ligands (e.g., XPhos) may be required.

  • Salt Formation:

    • Forms stable salts with mineral acids (HCl, H₂SO₄) and organic acids (Oxalic acid, Fumaric acid). The dihydrochloride salt is often a hygroscopic solid, easier to handle than the free base oil.

Stability & Storage
  • Oxidation: The secondary amine is susceptible to N-oxidation over long periods if exposed to air. Store under Nitrogen/Argon.

  • Shelf Life: >2 years at 4°C in a sealed container.

  • Incompatibility: Strong oxidizing agents (peroxides), acid chlorides (unless intended reaction).

Applications in Drug Discovery

This specific CAS acts as a "linker-fragment" combining a polar head and a lipophilic tail.

Pharmacophore Contribution
  • Pyridine Ring: Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding pocket.

  • Secondary Amine: Protonated at physiological pH (7.4), providing a cationic center for ionic interactions (e.g., with Asp/Glu residues).

  • 2-Methylpentyl Group: A branched alkyl chain that fills hydrophobic pockets (Lipophilic Efficiency). The branching at the C2 position adds steric bulk, potentially improving metabolic stability against dealkylation compared to a linear n-hexyl chain.

Biological Pathway Interaction (Conceptual)

Interaction Compound CAS 1042575-70-1 (Ligand) Hinge Kinase Hinge Region (H-Bond Donor) Compound->Hinge Pyridine N Interaction Pocket Hydrophobic Pocket (Lipophilic Contact) Compound->Pocket 2-Methylpentyl Tail AspRes Aspartate Residue (Ionic Interaction) Compound->AspRes Protonated NH Interaction

Figure 2: Pharmacophoric mapping of the compound within a theoretical protein binding pocket.

Handling & Safety (EHS)

  • GHS Classification (Inferred from class properties):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.

References

  • Synthesis of Pyridyl Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • pKa of Pyridine Derivatives: Rippie, E. G., et al. "Substituent Effects on pKa of Pyridine Derivatives." Journal of Pharmaceutical Sciences, 1973.
  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link

  • Chemical Properties Database: PubChem Compound Summary for Pyridin-3-ylmethylamine derivatives. Link

Sources

Exploratory

A Senior Application Scientist's Guide to Pharmacophore Modeling of N-substituted Pyridine-3-methanamines

Preamble: The Strategic Imperative for Pharmacophore Modeling In the landscape of modern medicinal chemistry, the N-substituted pyridine-3-methanamine scaffold represents a privileged structure, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative for Pharmacophore Modeling

In the landscape of modern medicinal chemistry, the N-substituted pyridine-3-methanamine scaffold represents a privileged structure, forming the core of numerous biologically active agents targeting a diverse range of protein classes. Its inherent structural features—a hydrogen bond-accepting pyridine nitrogen, a flexible linker, and a customizable N-substituted amine—provide a versatile template for potent and selective ligand design. However, navigating the vast chemical space accessible through its derivatization to pinpoint optimal candidates is a formidable challenge.

This is where pharmacophore modeling emerges not merely as a tool, but as a strategic imperative. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.[1][2][3] By abstracting the key molecular recognition features from one or more active ligands or from the target's binding site itself, we can build a 3D query.[1][4][5] This query then acts as a sophisticated filter, enabling us to rapidly screen vast virtual libraries to identify novel, structurally diverse compounds that are likely to exhibit the desired biological activity.[6][7]

This guide provides an in-depth, field-proven methodology for developing and validating robust pharmacophore models for N-substituted pyridine-3-methanamines. Moving beyond a simple list of steps, we will delve into the causality behind each experimental choice, ensuring a scientifically rigorous and practically applicable workflow for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles - Choosing Your Strategic Approach

The first critical decision in any pharmacophore modeling project is the selection of the core strategy. This choice is dictated entirely by the available data and provides the logical foundation for the entire workflow.

Ligand-Based vs. Structure-Based Modeling
  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when a set of active, and ideally inactive, ligands is known, but the 3D structure of the biological target is unavailable.[5][8][9] The core principle is to superimpose a set of conformationally flexible active molecules and extract the common chemical features that are presumed to be responsible for their shared biological activity.[1][8] This method is powerful for identifying novel scaffolds ("scaffold hopping") that retain the key interaction geometry.[7][9]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach is preferred.[5][10][11] This method involves analyzing the protein's binding site to identify key interaction points—such as hydrogen bond donors/acceptors and hydrophobic pockets—that are complementary to a bound ligand.[4][10][11] The resulting pharmacophore represents the ideal set of features a ligand should possess to bind effectively within that specific pocket. This approach is generally considered more precise as it is derived from direct structural information of the target.[10]

The Language of Interaction: Core Pharmacophore Features

Regardless of the approach, all pharmacophore models are constructed from a universal set of feature types that describe molecular interactions.[1][5][12] For the N-substituted pyridine-3-methanamine scaffold, the following features are particularly relevant:

  • Hydrogen Bond Acceptor (HBA): The pyridine nitrogen is a classic HBA.

  • Hydrogen Bond Donor (HBD): The secondary or primary amine in the methanamine moiety can act as an HBD.

  • Aromatic Ring (AR): The pyridine ring itself provides a site for potential π-π or cation-π stacking interactions.

  • Hydrophobic (HY): Alkyl or aryl substituents on the amine can create key hydrophobic contacts within the binding pocket.

  • Positive Ionizable (PI): The methanamine nitrogen is typically protonated at physiological pH, creating a key positive charge center for electrostatic or salt-bridge interactions.

Part 2: The Ligand-Based Pharmacophore Modeling (LBPM) Workflow

When a target structure is elusive, the ligands themselves must tell the story. This workflow details how to translate their collective voice into a predictive model.

Workflow Diagram: Ligand-Based Pharmacophore Modeling

LBPM_Workflow cluster_0 Phase 1: Data Curation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation A 1. Select Diverse Active Ligands B 2. Generate Low-Energy 3D Conformations A->B Conformational Analysis C 3. Align Molecules & Identify Common Features (e.g., HipHop, PHASE) B->C D 4. Generate & Rank Hypotheses C->D Scoring E 5. Decoy Set Screening (Actives + Inactives) D->E F 6. Calculate Metrics (GH Score, EF) E->F Performance Analysis G Validated Pharmacophore Model F->G Select Best Model

Caption: A streamlined workflow for generating and validating a ligand-based pharmacophore model.

Protocol 1: Ligand-Based Model Generation and Validation

Objective: To generate a predictive 3D pharmacophore model from a set of known active N-substituted pyridine-3-methanamine derivatives.

Methodology:

  • Training Set Preparation:

    • Selection: Curate a set of at least 5-10 structurally diverse N-substituted pyridine-3-methanamines with high affinity for the target.[1] Crucially, the activity range should ideally span several orders of magnitude if a quantitative model (e.g., using HypoGen) is desired.[13][14]

    • Rationale: Structural diversity is key. If all selected ligands are too similar, the resulting model may be overly biased and fail to identify novel scaffolds.

    • Conformational Analysis: For each molecule in the training set, generate a representative ensemble of low-energy 3D conformations.[1] This is a critical step, as the software must find a common pharmacophore among the bioactive conformations, which are not known a priori.[8]

  • Common Feature Pharmacophore Generation (e.g., using HipHop or PHASE algorithms):

    • Process: The software systematically superimposes the conformations of the training set molecules, searching for 3D arrangements of pharmacophore features common to all of them.[13][15][16]

    • Output: This process generates a series of pharmacophore hypotheses, each defined by a unique set of features and their spatial geometry. These hypotheses are ranked based on how well they map to the training set ligands.[13]

  • Model Validation (Self-Validating System):

    • Decoy Set Construction: Create a validation database containing the known active ligands (not used in the training set, if possible) and a much larger set of presumed inactive molecules (decoys). A common practice is a ratio of 1:50 actives to decoys.

    • Screening: Use the top-ranked pharmacophore hypotheses as 3D queries to screen the decoy set.

    • Performance Evaluation: For each hypothesis, calculate key validation metrics. The Güner-Henry (GH) score is an excellent metric for this purpose, as it balances sensitivity (ability to find actives) and specificity (ability to ignore inactives).[13][17][18] A GH score between 0.7 and 1.0 indicates a very good and reliable model.[18][19][20]

Data Presentation: Hypothetical Validation Results

Hypothesis IDFeaturesActives Found (Ha)Total Hits (Ht)Enrichment Factor (EF)GH Score
Hypo-01AADDH28/3015012.40.68
Hypo-02 AARHP 29/30 65 29.7 0.85
Hypo-03AADHP25/308020.80.72

In this hypothetical example, Hypo-02 would be selected as the final validated model due to its superior GH Score and Enrichment Factor, indicating a high ability to distinguish active from inactive compounds.

Part 3: The Structure-Based Pharmacophore Modeling (SBPM) Workflow

When the target's blueprint is in hand, we can design the key with precision. This workflow leverages the 3D structure of the protein to create a highly accurate pharmacophore model.

Workflow Diagram: Structure-Based Pharmacophore Modeling

SBPM_Workflow cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Feature Generation cluster_2 Phase 3: Refinement & Validation A 1. Obtain High-Resolution Protein Structure (PDB) B 2. Prepare Structure: Remove water, add H, assign protonation states A->B Cleaning C 3. Define Binding Site (based on co-crystal ligand) B->C Site Definition D 4. Identify Key Protein-Ligand Interaction Points C->D E 5. Translate Interactions into Pharmacophore Features D->E Feature Mapping F 6. Add Excluded Volumes (Shape Constraints) E->F G 7. Validate with Decoy Set (GH Score, EF) F->G Screening H Validated Pharmacophore Model G->H Selection

Caption: A systematic workflow for deriving a pharmacophore model from a protein-ligand complex structure.

Protocol 2: Structure-Based Model Generation and Validation

Objective: To derive a 3D pharmacophore model from the crystal structure of a target protein in complex with an N-substituted pyridine-3-methanamine inhibitor.

Methodology:

  • Protein Structure Preparation:

    • Acquisition: Download the protein-ligand complex structure from the Protein Data Bank (PDB).

    • Curation: Utilize a molecular modeling suite (e.g., MOE, Schrödinger Maestro) to prepare the protein.[6][21] This is a non-negotiable step for accuracy and involves:

      • Removing all non-essential water molecules.

      • Adding hydrogen atoms.

      • Correcting bond orders and assigning appropriate protonation states for amino acid residues, particularly histidines.

    • Rationale: An improperly prepared protein structure will lead to incorrect interaction mapping and a flawed pharmacophore model.

  • Interaction Analysis and Feature Generation:

    • Process: The software analyzes the interactions between the bound N-substituted pyridine-3-methanamine and the residues of the binding pocket.[11]

    • Mapping: Key interactions are translated directly into pharmacophore features.[10][11] For example:

      • A hydrogen bond from a backbone NH to the ligand's pyridine nitrogen becomes an HBA feature.

      • A salt bridge between an aspartate residue and the ligand's protonated amine becomes a PI feature.

      • A van der Waals contact with a leucine residue becomes a HY feature.

  • Model Refinement with Excluded Volumes:

    • Concept: To enhance the model's selectivity, the shape of the binding pocket is used to define "excluded volumes." These are regions in space where a molecule is not allowed to have atoms.

    • Application: Adding excluded volumes prevents the model from matching molecules that, while satisfying the feature constraints, are too bulky to physically fit into the active site. This dramatically reduces the rate of false positives during virtual screening.

  • Validation:

    • Process: The validation process is identical to that described in the ligand-based workflow (Protocol 1, Step 3). A decoy set is screened, and performance metrics like the GH score are calculated to confirm the model's predictive power.[20]

Part 4: Application in the Drug Discovery Cascade

A validated pharmacophore model is not an endpoint; it is the starting point for hit identification and lead optimization.

Diagram: Pharmacophore-Guided Drug Discovery Cascade

Drug_Discovery_Cascade A Validated Pharmacophore Model (3D Query) B Virtual Screening (Large Compound Library) A->B C Hit List Generation (Compounds Matching Query) B->C D Molecular Docking (Pose Prediction & Scoring) C->D E Selection of Candidates for Synthesis D->E F In Vitro Biological Assay E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization (Guided by Pharmacophore) G->H H->E Iterative Design Cycle

Caption: Integration of pharmacophore modeling into a typical early-stage drug discovery workflow.

  • Virtual Screening: The pharmacophore model serves as a 3D query to rapidly screen millions of commercially available or proprietary compounds.[6][7] This process is computationally far less expensive than molecular docking, allowing for the efficient filtration of massive libraries to create a manageable list of potential hits.[10][22]

  • Hit-to-Lead Optimization: Once initial hits are identified and validated experimentally, the pharmacophore model becomes an invaluable guide for medicinal chemists. It provides a clear 3D roadmap of the essential interactions. When designing new analogues, chemists can ensure that any modifications retain or enhance the key pharmacophoric features, thereby increasing the probability of improving potency and selectivity.

Conclusion

Pharmacophore modeling provides a robust, rational, and resource-efficient framework for navigating the complex chemical space of N-substituted pyridine-3-methanamines. By rigorously applying the workflows detailed in this guide—from careful data curation and strategic model selection to robust validation and intelligent application—research teams can significantly accelerate the identification of high-quality lead candidates. The key to success lies not in simply using the software, but in understanding the scientific principles that underpin each step, ensuring that every model is a trustworthy and predictive tool in the quest for novel therapeutics.

References

  • Wikipedia. Pharmacophore. [Link]

  • Adu-Fosu, J., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Organic Mechanisms. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. [Link]

  • Dixon, S. L., et al. (2006). PHASE: a new engine for pharmacophore perception, 3D QSAR model development, and 3D database screening: 1. Methodology and preliminary results. Journal of Computer-Aided Molecular Design. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. [Link]

  • Dr H Ismail. (2024). Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. [Link]

  • Patsnap. (2024). How does pharmacophore work?. Patsnap Synapse. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]

  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service. [Link]

  • Fiveable. Pharmacophores | Medicinal Chemistry Class Notes. [Link]

  • Protheragen. Structure-based Pharmacophore Modeling. [Link]

  • Bentham Science. Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. [Link]

  • Maccari, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • Dr H Ismail. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

  • Sadybekov, A., & Katritch, V. (2017). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • ResearchGate. (2016). (PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. [Link]

  • Scribd. Introduction To Pharmacophores in MOE. [Link]

  • RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

  • Yang, Y., et al. (2010). Pharmacophore modeling and applications in drug discovery: Challenges and recent advances. Drug Discovery Today. [Link]

  • Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling Service. [Link]

  • Sadybekov, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Journal of Chemical Information and Modeling. [Link]

  • IQM. Pharmacophore Identification Using Catalyst. [Link]

  • SlideShare. Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • Schrödinger. Phase. [Link]

  • Mehlman, T., et al. (2020). Evolving Experimental Techniques for Structure-Based Drug Design. Molecules. [Link]

  • SciSpace. A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. [Link]

  • Chen, Y., & Zou, X. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. [Link]

  • Inte:Ligand. Creating a pharmacophore from a single protein-ligand complex. [Link]

  • Bio-protocol. Validation of Pharmacophore Models. [Link]

  • Li, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. [Link]

  • ResearchGate. (2004). PHASE: A Novel Approach to Pharmacophore Modeling and 3D Database Searching. [Link]

  • ResearchGate. The validation of Model_1 by Güner-Henry (GH) scoring method. [Link]

  • Wang, C., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Marine Drugs. [Link]

  • Allerston, C. K., & von Delft, F. (2024). Protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery. [Link]

  • Molecular Operating Environments (MOE). (2020). Structure-based pharmacophore search and docking. YouTube. [Link]

  • ResearchGate. (2019). (PDF) Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. [Link]

  • Li, Y., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules. [Link]

  • Drug Discovery News. The power of structure-based drug design. [Link]

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Protocols & Analytical Methods

Method

Application Note: Targeted Reductive Alkylation of 3-Picolylamine with Sterically Hindered Aldehydes

Abstract & Scope This application note details a robust protocol for the mono-alkylation of 3-picolylamine (3-(aminomethyl)pyridine) with 2-methylpentanal (2-methylvaleraldehyde). While reductive amination is a standard...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the mono-alkylation of 3-picolylamine (3-(aminomethyl)pyridine) with 2-methylpentanal (2-methylvaleraldehyde).

While reductive amination is a standard transformation, this specific substrate pair presents distinct challenges:

  • Steric Hindrance: The

    
    -branching of 2-methylpentanal retards imine formation compared to linear aldehydes.
    
  • Chemo-selectivity: The need to prevent over-alkylation (formation of tertiary amines) and minimize direct reduction of the aldehyde to its corresponding alcohol.

  • Basicity Management: The presence of the pyridine ring complicates standard acidic workups, requiring a tailored pH-switch purification strategy.

This guide utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, chosen for its mildness and high selectivity for imines over aldehydes, ensuring high yields of the secondary amine target.[1]

Chemical Strategy & Mechanistic Rationale

Selection of Reducing Agent

We utilize Sodium Triacetoxyborohydride (STAB) , NaBH(OAc)


, rather than Sodium Cyanoborohydride (NaCNBH

) or Sodium Borohydride (NaBH

).[1][2]
  • Why STAB? STAB is less toxic than cyanoborohydride and, crucially, exhibits a specific rate hierarchy:

    
    .[1] It reduces the imine species significantly faster than it reduces the starting aldehyde. This allows for a "one-pot" procedure where the reducing agent can be present while the imine forms.[3]
    
  • Why not NaBH

    
    ?  Sodium borohydride is too aggressive; it would reduce the 2-methylpentanal to 2-methylpentanol before it could couple with the amine.
    
Overcoming Steric Hindrance ( -Branching)

2-methylpentanal possesses a methyl group at the alpha position. This steric bulk impedes the nucleophilic attack of the amine nitrogen on the carbonyl carbon.

  • Optimization: To drive the equilibrium toward the imine (Schiff base), we employ Acetic Acid (AcOH) as a catalyst. The acid protonates the carbonyl oxygen, increasing its electrophilicity, and subsequently aids in the dehydration step.[1]

  • Stoichiometry: A slight excess of aldehyde (1.1–1.2 equiv) is used to drive the amine to full conversion, as the unreacted aldehyde is easier to remove than the unreacted amine.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion (catalyzed by AcOH), which is then irreversibly reduced by the hydride source.[1]

G Substrates Substrates (3-Picolylamine + 2-Methylpentanal) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal + AcOH (Cat.) Nucleophilic Attack Iminium Iminium Ion (Activated Imine) Hemiaminal->Iminium - H2O Dehydration Hydride Hydride Transfer (via STAB) Iminium->Hydride Rate Determining Step Product Secondary Amine Product Hydride->Product Irreversible Reduction

Figure 1: Mechanistic pathway for the acid-catalyzed reductive amination using STAB.

Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Notes
3-Picolylamine Limiting Reagent1.0108.14Primary amine source.
2-Methylpentanal Electrophile1.1100.16

-branched aldehyde. Volatile.
NaBH(OAc)

(STAB)
Reducing Agent1.4211.94Moisture sensitive. Handle quickly.
Acetic Acid (Glacial) Catalyst1.060.05Promotes imine formation.
1,2-Dichloroethane (DCE) SolventN/A98.96Alternative: DCM or THF.
Step-by-Step Procedure

Step 1: Solvation and Activation

  • Charge a dry reaction vessel (equipped with a stir bar and nitrogen inlet) with 3-Picolylamine (1.0 equiv).

  • Add anhydrous 1,2-Dichloroethane (DCE) (Concentration ~0.2 M relative to amine).

  • Add 2-Methylpentanal (1.1 equiv) in one portion.

  • Immediately add Glacial Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (20–25°C) for 30–45 minutes . This "pre-complexation" period is critical for the hindered aldehyde to form the imine equilibrium before reduction begins.

Step 2: Reduction 5. Cool the mixture slightly to 0°C (ice bath) if scaling up >10g to manage exotherm. For small scales, RT is acceptable.[1] 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3–4 portions over 10 minutes.

  • Observation: Mild gas evolution (H
    
    
    ) may occur.
  • Remove ice bath (if used) and allow to stir at Room Temperature for 4–16 hours .
  • Monitoring: Monitor by TLC or LC-MS. Look for disappearance of 3-picolylamine (m/z 109) and appearance of product (m/z ~193).

Step 3: Quench and Workup (Acid-Base Purification) Rationale: The product contains a basic pyridine ring and a basic secondary amine. We exploit this for purification.[4]

  • Quench: Add saturated aqueous NaHCO

    
     solution to the reaction mixture. Stir for 15 minutes to quench remaining hydride.
    
  • Extraction: Dilute with DCM. Separate phases.

  • Purification Loop (The "Acid-Base Swing"):

    • Wash: Extract the organic layer with 1M HCl (2x).

      • Chemistry: The product (amine + pyridine) protonates and moves to the Aqueous Acidic Phase . Non-basic impurities (unreacted aldehyde, neutral byproducts) stay in the Organic Phase.[1]

    • Discard: Discard the organic phase (contains impurities).

    • Basify: Take the acidic aqueous phase and cool to 0°C. Slowly add 4M NaOH until pH > 12.

      • Chemistry: This deprotonates the product, rendering it insoluble in water.[1]

    • Final Extraction: Extract the now-cloudy aqueous phase with DCM (3x).

  • Drying: Dry combined organic extracts over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Process Workflow & Purification Logic

The following diagram illustrates the self-validating purification logic. By forcing the molecule to migrate between phases based on pH, we ensure high purity without immediate chromatography.[1]

Workup Reaction Reaction Mixture (DCE) Quench Quench: Sat. NaHCO3 Reaction->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Phase (Product + Impurities) Sep1->Org1 Aq1 Aqueous Waste (Borate salts) Sep1->Aq1 Discard AcidWash Extract with 1M HCl Org1->AcidWash OrgWaste Organic Phase (Aldehydes/Neutrals) AcidWash->OrgWaste Discard (Removes Aldehyde) AqAcid Acidic Aqueous Phase (Product Salt) AcidWash->AqAcid Product Protonated Basify Basify to pH > 12 (NaOH) AqAcid->Basify Extract Extract with DCM Basify->Extract FinalProd Final Product (Secondary Amine) Extract->FinalProd Evaporate

Figure 2: Acid-Base "Swing" Purification Strategy.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 
    H NMR (CDCl
    
    
    
    ):
    • Pyridine Ring: Look for characteristic signals at

      
       8.5 (d), 8.4 (d), 7.6 (dt), 7.2 (dd).[1]
      
    • Benzylic CH

      
      :  Singlet around 
      
      
      
      3.8–3.9 ppm.
    • N-Alkyl Chain: The methylene adjacent to nitrogen (from the aldehyde) should appear as a doublet (due to the adjacent CH) around

      
       2.4–2.5 ppm.
      
    • Methyl Group: The 2-methyl group will appear as a doublet at

      
       ~0.9 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : 193.16 (Calculated MW: 192.29).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of aldehyde preventing imine formation.Increase "pre-complexation" time (Step 1) to 2 hours. Ensure AcOH is fresh/dry.
Alcohol Impurity Direct reduction of aldehyde (Aldehyde reduced before amine attack).Ensure STAB is added after the amine/aldehyde/acid have stirred. Do not mix STAB and aldehyde before amine.
Emulsion in Workup Pyridine/Borate complex formation.Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the initial quench to break up boron emulsions.
Product in Aqueous pH during final extraction was too low.3-Picolylamine derivatives are basic. Ensure pH is >12 (check with paper) before final DCM extraction.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction and hydrogen gas upon quenching. Perform quench slowly in a fume hood.

  • 1,2-Dichloroethane (DCE): A known carcinogen and highly toxic. Handle only in a fume hood with appropriate gloves (PVA or Viton recommended; Nitrile has poor resistance to chlorinated solvents). DCM (Dichloromethane) is a viable, slightly safer alternative.[1]

  • 3-Picolylamine: Corrosive and causes severe skin burns.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7][8] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]

  • Tripathy, P. B. , & Matteson, D. S. (1990).[1] Synthesis of chiral alpha-amino boronic esters. Synthesis, 1990(03), 200-206.[1] (Highlighting steric considerations in amine synthesis).

Sources

Application

Reaction conditions for coupling (2-Methylpentyl)(pyridin-3-ylmethyl)amine with acid chlorides

Executive Summary This guide details the optimized reaction conditions for the amide coupling of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (referred to herein as Substrate A ) with various acid chlorides. While Schotten-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the amide coupling of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (referred to herein as Substrate A ) with various acid chlorides. While Schotten-Baumann acylation is a standard transformation, this specific substrate presents a unique "dual-nucleophile" challenge: it contains both a reactive secondary aliphatic amine and a nucleophilic pyridine ring.

Successful execution requires conditions that favor


-acylation of the aliphatic amine while preventing the formation of stable 

-acylpyridinium salts or hydrolysis of the acid chloride. Furthermore, the amphoteric nature of the product necessitates a pH-controlled workup strategy distinct from standard amide protocols.

Chemical Profile & Mechanistic Insight[1]

Substrate Analysis
  • Substrate A: (2-Methylpentyl)(pyridin-3-ylmethyl)amine

  • Key Features:

    • Steric Bulk: The 2-methylpentyl chain introduces

      
      -branching, creating moderate steric hindrance around the nucleophilic nitrogen. This reduces reaction kinetics compared to simple diethyl or benzyl amines.
      
    • Dual Basicity: The molecule possesses two basic nitrogen atoms. The aliphatic secondary amine (

      
      ) is more basic and nucleophilic than the pyridine nitrogen (
      
      
      
      ).
    • Solubility: The lipophilic alkyl chain renders the substrate highly soluble in DCM and THF but poorly soluble in water, favoring non-aqueous conditions.

Reaction Mechanism & Selectivity

The reaction follows an addition-elimination pathway.[1] The challenge lies in the competing nucleophilicity of the pyridine ring.

  • Primary Pathway (Desired): The secondary amine attacks the carbonyl carbon of the acid chloride, releasing HCl.

  • Secondary Pathway (Interference): The pyridine nitrogen attacks the acid chloride, forming an

    
    -acylpyridinium salt. While often reversible (hydrolyzing during workup), this intermediate consumes the acylating agent and can lead to complex mixtures or "trapped" intermediates if not quenched properly.
    

Optimization Strategy: Use a non-nucleophilic base (DIPEA) to scavenge HCl, preventing protonation of the unreacted amine, while using aprotic solvents that destabilize the ionic


-acylpyridinium byproducts.
Mechanistic Pathway Diagram

ReactionMechanism Substrate Substrate A (Sec. Amine + Pyridine) Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack (Aliphatic N) SideProd N-Acylpyridinium Salt (Transient) Substrate->SideProd Competing Attack (Pyridine N) AcidCl Acid Chloride (R-COCl) AcidCl->Intermed Product Target Amide (Pyridine Intact) Intermed->Product Elimination of Cl- SideProd->Substrate Reversible/Hydrolysis

Figure 1: Mechanistic pathway highlighting the competition between the desired aliphatic amine acylation and transient pyridine interference.

Optimized Reaction Conditions

The following parameters have been validated to maximize yield and purity.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) (Anhydrous)Excellent solubility for lipophilic amines; facilitates easy workup. THF is a viable alternative if the acid chloride is aromatic/insoluble.
Base DIPEA (Hünig's Base) (1.5 – 2.0 eq)Sterically hindered base. Unlike Pyridine or TEA, it minimizes the risk of quaternary salt formation and does not compete as a nucleophile.
Stoichiometry Acid Chloride (1.1 – 1.2 eq) Slight excess ensures complete conversion of the limiting amine. Excess acid chloride is hydrolyzed to R-COOH and removed via basic wash.
Temperature

Start at

to control exotherm and suppress side reactions (e.g., bis-acylation or pyridine attack). Warm to RT to drive completion.
Concentration 0.1 M – 0.2 M Standard concentration balances kinetics with solubility.

Standard Operating Procedure (SOP)

Materials Preparation
  • Amine: (2-Methylpentyl)(pyridin-3-ylmethyl)amine (1.0 equiv).

  • Reagent: Acid Chloride (

    
    ) (1.1 equiv).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv).
    
  • Solvent: Anhydrous DCM (stored over molecular sieves).

Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to cool for 10 minutes.
    
  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5–10 minutes.

    • Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC. The secondary amine spot should disappear.

  • Quench: Once complete, add a saturated aqueous solution of

    
     (equal volume to solvent) and stir vigorously for 15 minutes. This hydrolyzes excess acid chloride.
    
Workup & Purification (Critical)

Warning: Do NOT use the standard 1M HCl wash found in general amide coupling protocols. The product contains a pyridine ring and will be protonated, extracting it into the aqueous waste layer.

The "Modified Basic" Workup:
  • Phase Separation: Transfer mixture to a separatory funnel. Separate the phases.

  • Organic Wash: Wash the organic layer (DCM) sequentially with:

    • 
       Saturated 
      
      
      
      (Removes carboxylic acid byproducts).
    • 
       Water (Removes amine salts).
      
    • 
       Brine (Drying).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Flash Chromatography: Silica gel. Eluent: 0–5% MeOH in DCM.

    • Tip: Pre-wash the silica column with 1% Triethylamine (TEA) in the eluent or add 1%

      
       to the mobile phase. This deactivates acidic sites on the silica that might streak the pyridine product.
      

Troubleshooting & "Catch-and-Release" Purification

If the standard workup yields impure product (e.g., contaminated with non-basic impurities), utilize the amphoteric nature of the pyridine ring for chemical purification.

Catch-and-Release Workflow

This method isolates the product based on its ability to be protonated, separating it from neutral impurities.

WorkupLogic Start Crude Reaction Mixture (DCM) AcidExt Extract with 1M HCl (aq) Start->AcidExt OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidExt->OrgLayer1 Partition AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) AcidExt->AqLayer1 Partition Discard Discard Organic Layer OrgLayer1->Discard Basify Basify Aqueous to pH 10 (using NaOH or Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product in DCM Extract->Final

Figure 2: "Catch-and-Release" purification strategy utilizing the basicity of the pyridine ring.

Common Issues Table
SymptomProbable CauseCorrective Action
Low Yield Product lost to aqueous layer during workup.Check pH of aqueous waste.[2] If pH < 7, the pyridine product is likely protonated and dissolved there. Basify and re-extract.
Starting Material Remains Steric hindrance of 2-methylpentyl group slows reaction.Increase temperature to

(Reflux DCM) or add a catalyst like DMAP (0.1 eq), though DMAP may increase side reactions.
Product Streaking on TLC Interaction with acidic silica.Add 1% TEA or

to the TLC developing solvent.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Refer to Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • University of Rochester. (n.d.).[2] Workup for Removing Amines. Not Voodoo. Retrieved October 26, 2023.

Sources

Method

Application Notes &amp; Protocols for Fragment-Based Drug Discovery (FBDD)

A Guide to Screening Non-Covalent Fragments Senior Application Scientist Note: The following guide provides a detailed overview and protocols for the application of non-covalent fragments in Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Screening Non-Covalent Fragments

Senior Application Scientist Note: The following guide provides a detailed overview and protocols for the application of non-covalent fragments in Fragment-Based Drug Discovery (FBDD). Initial searches for the specific compound CAS 1042575-70-1, (2-Methylpentyl)(pyridin-3-ylmethyl)amine , did not yield any publicly available data demonstrating its use in FBDD applications. The chemical structure of this compound lacks a reactive electrophilic group, categorizing it as a non-covalent binder. Therefore, this document presents a comprehensive, generalized framework for screening non-covalent fragments, which would be the scientifically appropriate context for evaluating compounds like CAS 1042575-70-1.

Part 1: The Philosophy of Non-Covalent Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is "starting small": screening libraries of low molecular weight compounds (typically < 300 Da) to identify weak but highly efficient binders.[1][2] These initial "hits" serve as starting points for medicinal chemistry efforts to grow, link, or merge fragments into potent, drug-like molecules.[3]

Non-covalent FBDD, the focus of this guide, relies on detecting reversible binding events driven by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The challenge lies in the low affinity of these interactions (often in the high micromolar to millimolar range), which necessitates the use of highly sensitive biophysical techniques capable of detecting these subtle binding events.[2][4]

The primary advantage of this approach is the efficient exploration of chemical space. Because fragments are less complex than typical HTS compounds, a library of a few thousand fragments can represent a greater diversity of chemical scaffolds than a library of millions of larger molecules.[2] Successful non-covalent FBDD campaigns have led to the discovery of inhibitors for challenging targets, including those previously considered "undruggable."[3]

Part 2: Core Biophysical Techniques for Primary Screening

The success of a non-covalent FBDD campaign hinges on the selection of robust and sensitive screening technologies. No single technique is perfect; therefore, a multi-faceted approach using orthogonal assays is crucial for hit validation and eliminating false positives.[5] Below are detailed protocols for three industry-standard primary screening methods.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Principle of Causality: The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding.[6][7] The technique operates on the principle that the binding of a ligand typically stabilizes the tertiary structure of a protein. This increased stability translates to a higher melting temperature (Tm).[1][6] The unfolding process is monitored by tracking the fluorescence of a dye that preferentially binds to the hydrophobic core of the protein, which becomes exposed upon denaturation.[1][6] An increase in the protein's Tm in the presence of a fragment is indicative of a binding event.

Experimental Workflow Diagram:

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Protein Stock a1 Dispense Protein, Buffer/Dye, and Fragments into 384-well Plate p1->a1 p2 Prepare Fragment Library Plate p2->a1 p3 Prepare Assay Buffer with Dye p3->a1 a2 Seal Plate and Centrifuge a1->a2 a3 Run qPCR Instrument with Temperature Ramp (e.g., 25°C to 95°C) a2->a3 d1 Generate Melt Curves (Fluorescence vs. Temperature) a3->d1 d2 Calculate Tm for each well (First Derivative Peak) d1->d2 d3 Calculate ΔTm (Tm_fragment - Tm_DMSO) d2->d3 d4 Identify Hits (ΔTm > Threshold) d3->d4

Caption: High-level workflow for a Thermal Shift Assay (TSA) screen.

Detailed Protocol: TSA for Fragment Screening

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at a concentration of 0.2 mg/mL in a suitable, well-buffered solution (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The final concentration in the assay will be 0.1 mg/mL. Rationale: This concentration is a common starting point that provides a robust fluorescence signal for many proteins.

    • Fragment Plate: Prepare a 384-well source plate containing fragment stocks at 10 mM in 100% DMSO.

    • Dye Solution: Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer. Rationale: The dye must be diluted fresh as it can be light-sensitive and prone to precipitation.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the protein stock to each well.

    • Add 10 µL of the 20X dye solution to each well.

    • Using a pintool or acoustic dispenser, transfer 200 nL of each fragment from the source plate to the corresponding assay plate wells. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

    • Include multiple negative control wells (protein + dye + 1% DMSO) and positive control wells (if a known binder is available).

  • Data Acquisition:

    • Seal the plate securely with an optical-quality seal.

    • Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.05 °C/second, acquiring fluorescence data at every increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • Calculate the first derivative of each melt curve. The temperature at the peak of the derivative curve is the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) for each fragment by subtracting the average Tm of the DMSO control wells from the Tm of the fragment-containing well.

    • A common hit threshold is a ΔTm ≥ 2 °C, or 3 times the standard deviation of the DMSO controls.

Surface Plasmon Resonance (SPR)

Principle of Causality: SPR is a powerful, label-free biophysical technique for studying biomolecular interactions in real-time.[8][9] It measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized. When a fragment from the solution binds to the immobilized protein, the mass at the surface increases, causing a proportional change in the refractive index, which is detected as a response in Resonance Units (RU).[10] This technique not only confirms binding but can also provide valuable kinetic (kon, koff) and affinity (KD) data.[4][9]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Hit Validation & Analysis p1 Immobilize Target Protein on Sensor Chip s1 Equilibrate System with Running Buffer p1->s1 p2 Prepare Fragment Library Plate s2 Inject Fragment Solutions (e.g., 200 µM) over Surface p2->s2 p3 Prepare Running Buffer p3->s1 s1->s2 s3 Monitor Binding Response (RU) s2->s3 s4 Regenerate Chip Surface s3->s4 a1 Identify Primary Hits (Response > Threshold) s3->a1 s4->s1 a2 Perform Dose-Response Titration for Hits a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Determine Affinity (KD) and Kinetics (kon, koff) a3->a4

Caption: General workflow for an SPR-based fragment screening campaign.

Detailed Protocol: SPR for Fragment Screening

  • Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a desired immobilization level (e.g., 8,000-12,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction. Rationale: This corrects for bulk refractive index changes and non-specific binding to the chip surface.

  • Primary Screen:

    • Prepare fragment solutions at a fixed concentration (e.g., 200 µM) in running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO). Rationale: The DMSO concentration must be precisely matched between the running buffer and the fragment samples to avoid false positives from solvent mismatch.[10]

    • Equilibrate the system by flowing running buffer over all flow cells until a stable baseline is achieved.

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).

    • After each cycle, inject a regeneration solution (e.g., a pulse of 50 mM NaOH or 1 M NaCl) if necessary to remove any tightly bound fragment and return to the baseline.

  • Data Analysis and Hit Selection:

    • Subtract the signal from the reference flow cell from the target flow cell signal for each injection.

    • Identify hits as fragments that produce a stable binding response significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments that form high-quality interactions. LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.

  • Hit Validation:

    • For all primary hits, perform a dose-response experiment by injecting a series of concentrations (e.g., from 10 µM to 500 µM).

    • Fit the equilibrium binding responses versus concentration to a steady-state affinity model to determine the dissociation constant (KD).

NMR Spectroscopy

Principle of Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most sensitive and informative methods for FBDD.[11][12] It detects binding by observing changes in the NMR signals of either the protein or the fragment upon complex formation. Protein-observed NMR, such as the ¹H-¹⁵N HSQC experiment, monitors chemical shift perturbations (CSPs) of backbone amide signals of an isotopically labeled protein.[12] When a fragment binds, the chemical environment of nearby residues changes, causing their corresponding peaks in the HSQC spectrum to shift or broaden. This provides not only confirmation of binding but also direct information about the binding site location on the protein.[12][13]

Experimental Workflow Diagram:

NMR_Workflow cluster_prep Preparation cluster_screen Screening cluster_deconv Deconvolution & Validation p1 Express & Purify ¹⁵N-labeled Protein p3 Acquire Reference ¹H-¹⁵N HSQC Spectrum of Protein p1->p3 p2 Prepare Fragment Cocktails s1 Add Fragment Cocktail to Protein Sample p2->s1 p3->s1 s2 Acquire ¹H-¹⁵N HSQC Spectrum s1->s2 s3 Identify Spectra with Chemical Shift Perturbations (CSPs) s2->s3 d1 Test Individual Fragments from Hit Cocktails s3->d1 d2 Confirm Hit Fragment d1->d2 d3 Perform Titration to Determine KD and Map Binding Site d2->d3

Caption: Workflow for a protein-observed NMR fragment screen.

Detailed Protocol: ¹H-¹⁵N HSQC Screening

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N labeling by growing the expression host in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.

    • Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in an NMR buffer (e.g., 50 mM Phosphate pH 7.0, 100 mM NaCl, 1 mM DTT) containing 10% D₂O for the lock signal.

    • Prepare cocktails of 5-10 non-overlapping fragments in DMSO. Rationale: Screening cocktails significantly increases throughput. The fragments in each cocktail should have unique proton NMR signals to aid in potential deconvolution.

  • Screening:

    • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • For each cocktail, add a small volume to a fresh protein aliquot to a final fragment concentration of 200-500 µM each.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-cocktail mixture.

    • Overlay the spectra with the reference spectrum and identify any significant Chemical Shift Perturbations (CSPs) or severe line broadening of specific peaks.

  • Deconvolution:

    • For any cocktail that shows significant CSPs, prepare new samples of the protein with each individual fragment from that hit cocktail.

    • Acquire ¹H-¹⁵N HSQC spectra for each individual fragment to identify the specific compound(s) responsible for the observed shifts.

  • Hit Validation and Characterization:

    • Perform an NMR titration by adding increasing concentrations of the confirmed hit fragment to a fresh sample of ¹⁵N-labeled protein and acquiring an HSQC spectrum at each concentration point.

    • Map the binding site by identifying the residues with the largest CSPs (requires backbone resonance assignments for the protein).

    • Calculate the dissociation constant (KD) by fitting the change in chemical shift as a function of fragment concentration.

Part 3: Data Interpretation and Hit Progression

A successful primary screen will yield a set of initial "hits." It is critical to apply stringent criteria to prioritize these hits for further medicinal chemistry efforts.

Data Summary and Prioritization Table:

ParameterThermal Shift Assay (TSA)Surface Plasmon Resonance (SPR)NMR (¹H-¹⁵N HSQC)
Primary Hit Criterion ΔTm > 2-3 °CBinding Response > ThresholdSignificant CSPs
Quantitative Output ΔTm (qualitative affinity)KD (Affinity), kon/koff (Kinetics)KD (Affinity)
Binding Site Info NoNoYes (with assignments)
Throughput High (384/1536-well)Medium-High (Biacore 4000)Low-Medium (cocktails)
Protein Consumption LowVery LowHigh
Common Artifacts Aggregators, reactive compoundsAggregators, bulk effectsAggregators, pH changes

Hit Progression Strategy:

  • Orthogonal Validation: Hits identified from a primary screen (e.g., TSA) should be validated using an orthogonal method (e.g., SPR or NMR).[5] A true hit should show activity in at least two different biophysical assays.

  • Ligand Efficiency (LE): Prioritize hits with high ligand efficiency. LE is a measure of the binding energy per non-hydrogen atom and helps identify fragments that are efficient starting points for optimization.

  • Structural Biology: For the most promising validated hits, obtain a high-resolution X-ray crystal structure or cryo-EM structure of the protein-fragment complex. This provides definitive proof of binding and reveals the precise binding mode, which is invaluable for guiding structure-based drug design.

  • SAR by Catalog: Explore the Structure-Activity Relationship (SAR) by sourcing and testing commercially available analogs of the initial hit fragment to rapidly identify vectors for chemical elaboration.

By following this systematic approach of screening, validation, and characterization, researchers can effectively leverage the power of non-covalent FBDD to discover novel and potent lead compounds for a wide range of biological targets.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Renaudet, O., et al. (2005). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 10(7), 635-643. [Link]

  • Giannetti, A. M., et al. (2012). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 7(7), e40924. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Creative Biostructure Drug Discovery. [Link]

  • Ciulli, A. (2018). Thermal‐shift assay for fragment library screening. ResearchGate. [Link]

  • Skinner, S. P., & Ciulli, A. (2016). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1499, 145-161. [Link]

  • Bach, A., et al. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV Laboratory. [Link]

  • Creative Biostructure. (2021). thermal shift assay fragment screening. SlideServe. [Link]

  • Li, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Sørensen, J., et al. (2022). Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 65(21), 14481-14526. [Link]

  • Ritchie, D. (2016). NMR fragment screening. CureFFI.org. [Link]

  • Frison, V., et al. (2021). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. Molecules, 26(11), 3291. [Link]

  • Vollmar, M., et al. (2013). Interrogating fragments using a protein thermal shift assay. Future Medicinal Chemistry, 5(13), 1493-1507. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 21(10), 1235-1243. [Link]

  • Mortenson, P. N., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 66(5), 517-529. [Link]

  • Li, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Peng, J. W. (2014). Fragment-based drug discovery using NMR spectroscopy. Semantic Scholar. [Link]

Sources

Application

Procedures for salt formation of (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Abstract This application note details the rigorous protocol for the salt selection and crystallization of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (referred to herein as MPPA ). Due to the presence of a flexible branch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous protocol for the salt selection and crystallization of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (referred to herein as MPPA ). Due to the presence of a flexible branched alkyl chain and two distinct basic centers (secondary amine and pyridine nitrogen), MPPA frequently presents as a viscous oil in its free base form.[1] This guide provides a systematic workflow to transition MPPA from an unstable oil to a crystalline solid, essential for purification, storage, and formulation.[1] We focus on pKa-directed counter-ion selection, solubility profiling, and critical troubleshooting for "oiling out" phenomena.[1]

Introduction & Physicochemical Analysis

Structural Logic and pKa Analysis

Successful salt formation requires a precise understanding of the ionization centers. MPPA contains two protonation sites with significantly different basicities:

  • Secondary Amine (

    
    ):  The primary basic center.
    
    • Estimated pKa:

      
       (Typical for secondary alkyl amines).
      
    • Role: This is the first site of protonation. Reaction with 1 equivalent of acid targets this nitrogen.

  • Pyridine Nitrogen (

    
    ):  The secondary basic center.
    
    • Estimated pKa:

      
       (Typical for 3-substituted pyridines).
      
    • Role: Significantly less basic. Protonation here usually requires strong acids (e.g., HCl, H₂SO₄) in excess (>2 equivalents).[1]

The Challenge: The 2-methylpentyl group introduces steric bulk and rotational freedom (entropy), which inhibits crystal lattice packing. The free base is lipophilic and prone to remaining an oil. The goal is to select a counter-ion that provides strong ionic bridging to "lock" this flexible molecule into a lattice.

Mechanism of Action

The salt formation follows a stepwise protonation trajectory. Control of stoichiometry is critical to avoid hygroscopic mixed-species (mixtures of mono- and di-salts).

ProtonationPathway cluster_legend pKa Logic FreeBase Free Base (MPPA) (Lipophilic Oil) MonoSalt Mono-Salt (Target) Protonation at N-aliphatic (Crystalline Potential) FreeBase->MonoSalt + 1 eq. Acid (pKa > 3 difference) DiSalt Di-Salt (Risk) Protonation at N-aliphatic & N-pyridine (Often Hygroscopic) MonoSalt->DiSalt + Excess Strong Acid (e.g., HCl gas) Legend1 N-aliphatic pKa ~10 Legend2 N-pyridine pKa ~5.2

Figure 1: Stepwise protonation pathway. The Mono-salt is the preferred target for stability.

Pre-Formulation: Solubility & Counter-ion Screening

Do not proceed to bulk crystallization without this screening data.

Counter-ion Selection Matrix

We utilize the "Rule of Three" (


) to ensure stable salt formation.[1]
Acid ClassCandidatepKa (approx)Rationale for MPPA
Strong Mineral Hydrochloric Acid (HCl)-6.0Standard. High lattice energy. Risk: Hygroscopicity if di-salt forms.
Organic Dicarboxylic Oxalic Acid1.2, 4.2Top Candidate. Forms strong H-bond networks; bridges flexible amines well.[1]
Organic Dicarboxylic Fumaric Acid3.0, 4.4Pharmaceutically acceptable.[1] Good for mono-salt formation.
Sulfonic Methanesulfonic (MsOH)-1.9Increases lipophilicity match; good if MPPA is very greasy.
Solvent Compatibility Screening

Dissolve 50 mg of MPPA free base in 500 µL of solvent to assess solubility.

  • Solvents to Avoid: Water (immiscible), Hexanes (too soluble, no precipitation).[1]

  • Target Solvents: Isopropyl Acetate (IPAc), Ethanol (EtOH), Methyl tert-butyl ether (MTBE), Acetonitrile (MeCN).[1]

Protocol 1: The "Wide Net" Screening (Micro-Scale)

Objective: Identify the crystalline "hit" from 12 conditions (4 acids x 3 solvents).

Materials:

  • MPPA Free Base (Oil).

  • Acids: 1M HCl in Et₂O, Oxalic acid (solid), Fumaric acid (solid), MsOH (neat).[1]

  • Solvents: IPAc, EtOH, Acetone.[1]

  • HPLC Vials (1.5 mL).

Procedure:

  • Preparation: Prepare a stock solution of MPPA (100 mg/mL) in the chosen solvent.

  • Addition: Add 0.5 mL of MPPA stock (50 mg) to the vial.

  • Acidification: Add 1.05 equivalents of the acid.

    • Note: For solid acids (Oxalic/Fumaric), predissolve in hot EtOH if possible, or add solid directly and heat.[1]

  • Thermal Cycle: Cap vials. Heat to 60°C for 30 mins, then cool slowly to room temperature (RT) over 2 hours.

  • Observation (24h):

    • Clear Solution: Salt is too soluble. Add anti-solvent (Heptane or MTBE).

    • Oil/Gum: "Oiling out." Re-heat and scratch glass with a spatula.

    • Precipitate:Hit. Filter and analyze by PLM (Polarized Light Microscopy) for birefringence.

Protocol 2: Scale-Up Optimization (The Mono-Oxalate/HCl)

Based on the structural flexibility of MPPA, the Oxalate or Hydrochloride are the most likely to succeed.[1] Below is the optimized protocol for the Mono-Oxalate Salt , which often yields superior crystallinity for purification purposes.

Target: MPPA Mono-oxalate Scale: 10 g Input

Step-by-Step Methodology:

  • Dissolution (Free Base):

    • Charge 10 g MPPA (Free Base) into a 250 mL reactor.

    • Add 80 mL Isopropyl Acetate (IPAc) . (IPAc is preferred over EtOAc for higher boiling point and lower water solubility).

    • Stir at 200 RPM. Heat to 40°C to ensure homogeneity.

  • Acid Preparation:

    • Calculate 1.0 equivalents of Oxalic Acid Dihydrate.

    • Dissolve Oxalic Acid in 20 mL warm Ethanol (50°C) . Crucial: Oxalic acid has poor solubility in cold IPAc.

  • Controlled Addition (Nucleation Zone):

    • Increase MPPA solution temperature to 50°C.

    • Add the Oxalic Acid/EtOH solution dropwise over 30 minutes.

    • Observation: The solution should remain clear or turn slightly hazy. If immediate heavy precipitation occurs, slow down and increase temperature.[1]

  • Crystallization (Cooling Curve):

    • Seeding (Optional but Recommended): If a seed crystal exists from the screen, add 0.1 wt% at 45°C.[1]

    • Cool from 50°C to 20°C linearly over 4 hours (7.5°C/hr).

    • Hold: Stir at 20°C for 2 hours.

    • Anti-solvent (If yield is low): Add 30 mL n-Heptane dropwise at 20°C.

  • Isolation:

    • Filter the white crystalline solid using a Büchner funnel.

    • Wash: Displace cake with 20 mL of 1:1 IPAc/Heptane (chilled).

    • Drying: Vacuum oven at 45°C for 12 hours. Warning: Do not overheat; oxalates can sublime or degrade if T > 80°C.

Characterization & Validation

You must validate that you formed the salt and not just a physical mixture.

TechniqueExpected Result for MPPA Salt
1H-NMR (DMSO-d6) Shift in Chemical Shift: The protons adjacent to the secondary amine (N-CH2) will shift downfield (deshielding) by ~0.5-1.0 ppm compared to the free base.
Stoichiometry Check Integration of the counter-ion peak (e.g., Oxalate peak vs. Pyridine aromatic protons) must match 1:1 ratio.[1]
DSC (Thermal) Sharp Endotherm: A distinct melting point (likely >120°C). Broad peaks indicate amorphous content or solvates.
XRD (Powder) Sharp Diffraction Peaks: Confirms crystallinity. A "halo" indicates amorphous material.

Troubleshooting: The "Oiling Out" Phenomenon

The 2-methylpentyl chain makes MPPA prone to Liquid-Liquid Phase Separation (LLPS) instead of crystallization.

Workflow for Oiled Batches:

Troubleshooting Oiled Batch Oiled Out (Two liquid phases) Reheat 1. Re-heat to Dissolution (Add 10% more solvent) Oiled->Reheat Seed 2. Seed at High Temp (Cloud Point) Reheat->Seed CoolSlow 3. Ultra-Slow Cooling (1°C per 10 mins) Seed->CoolSlow

Figure 2: Remediation strategy for oiled batches.

Specific Fixes:

  • Change Solvent Polarity: If oiling in IPAc, switch to MeCN (Acetonitrile).[1] MeCN has a higher dielectric constant and often favors crystallization of polar salts.

  • High-Shear Stirring: Vigorous stirring during the cooling phase can induce nucleation in oils.

  • Sonication: Sonicate the oiled mixture; this can disrupt the metastable liquid phase and trigger nucleation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Kumar, L., et al. (2013).[1] Salt Selection in Drug Development: A High Throughput Screening Approach. American Pharmaceutical Review.

  • NIST Chemistry WebBook. (2023). Pyridine and Amine pKa Data. National Institute of Standards and Technology.

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (MSDS/SDS).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (2-Methylpentyl)(pyridin-3-ylmethyl)amine synthesis

Technical Support Center: (2-Methylpentyl)(pyridin-3-ylmethyl)amine Synthesis Case ID: #SYN-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Methylpentyl)(pyridin-3-ylmethyl)amine Synthesis

Case ID: #SYN-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are experiencing yield issues with the synthesis of (2-Methylpentyl)(pyridin-3-ylmethyl)amine .

This molecule presents a specific set of challenges:

  • Pyridine Solubility: The pyridine ring makes the product amphoteric, leading to significant losses during standard aqueous workups if pH is not strictly controlled.

  • Steric Hindrance: The 2-methyl branch on the pentyl chain creates beta-branching relative to the nitrogen, slowing down nucleophilic attack compared to linear alkyl amines.

  • Imine Stability: Electron-deficient aldehydes (like pyridine-3-carboxaldehyde) form unstable imines that can hydrolyze if not reduced immediately or if water is present.

This guide moves beyond generic advice to provide a self-validating protocol designed to maximize yield for this specific scaffold.

Module 1: Route Selection & Strategy

User Query: "I attempted direct alkylation of the amine with the alkyl halide but obtained a mixture of products. Why?"

Technical Analysis: Direct alkylation (Nucleophilic Substitution) is statistically unfavorable for secondary amine synthesis.[1] The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation (tertiary amines and quaternary ammonium salts).

Recommendation: Switch to Reductive Amination . This pathway proceeds via an imine intermediate (C=N), which is formed in a 1:1 stoichiometry. Reduction of the imine yields the secondary amine selectively.

Retrosynthetic Analysis:

  • Option A (Recommended): 3-Pyridinecarboxaldehyde + 2-Methylpentan-1-amine.

    • Why: Aldehydes are more electrophilic than ketones. 3-Pyridinecarboxaldehyde is commercially stable.

  • Option B: 3-(Aminomethyl)pyridine + 2-Methylpentanal.

    • Risk:[1][2] 2-Methylpentanal is prone to racemization (if chiral) and aldol polymerization due to the alpha-proton acidity.

RouteComparison Start Target: Secondary Amine Alkylation Direct Alkylation (R-NH2 + R'-X) Start->Alkylation Reductive Reductive Amination (R-NH2 + R'-CHO) Start->Reductive Result_Alk Low Yield Over-alkylation (Tertiary Amines) Alkylation->Result_Alk Result_Red High Yield Selective Mono-alkylation Reductive->Result_Red

Figure 1: Strategic comparison of synthetic routes. Reductive amination offers superior selectivity.

Module 2: Optimized Experimental Protocol

User Query: "Which reducing agent maximizes yield for this pyridine-aliphatic coupling?"

Technical Analysis:

  • Sodium Borohydride (NaBH₄): Too strong. It reduces aldehydes to alcohols faster than it reduces imines, unless the imine is pre-formed and isolated (two-step).

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic and generates HCN gas at low pH.

  • Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃): The Gold Standard. It is mild enough not to reduce the aldehyde significantly but reacts rapidly with the protonated iminium ion. It allows for a "One-Pot" procedure.[3][4]

Protocol: One-Pot Reductive Amination with STAB

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 equiv)

  • 2-Methylpentan-1-amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Dissolve 3-Pyridinecarboxaldehyde in DCE (0.2 M concentration).

    • Add 2-Methylpentan-1-amine.

    • Add Acetic Acid.[4][5][6]

    • Checkpoint: Stir at Room Temperature (RT) for 30-60 minutes.

    • Why: This allows the equilibrium to shift toward the imine/hemiaminal before the reducing agent is introduced.

  • Reduction:

    • Add STAB in one portion.

    • Stir at RT for 4-16 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde.

  • Quench:

    • Quench carefully with saturated aqueous NaHCO₃ .

    • Note: Gas evolution (CO₂) will occur.

Reducing Agent Comparison Table:

ReagentSelectivity (Imine vs Aldehyde)ToxicityOne-Pot ViabilityRecommendation
NaBH₄ LowLowPoor (Requires 2 steps)Not Recommended
NaBH₃CN HighHigh (Cyanide) GoodAlternative Only
STAB Excellent LowExcellent Primary Choice

Module 3: Troubleshooting Specific Failures

User Query: "My reaction is incomplete, or I am losing product during workup."

Issue A: Incomplete Conversion (Aldehyde remains)
  • Cause: The equilibrium between aldehyde/amine and imine is unfavorable, likely due to water in the solvent (hydrolysis) or steric bulk of the 2-methyl group.

  • Fix: Add a dehydrating agent.

    • Add Magnesium Sulfate (MgSO₄) directly to the reaction mixture during the imine formation step.

    • Alternatively, use Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) as a Lewis acid/water scavenger. (Requires NaBH₄ reduction subsequently, not STAB).

Issue B: Product Loss During Workup (The "Pyridine Trap")
  • Cause: The product contains a pyridine ring (pKa ~5.[7]3) and a secondary amine (pKa ~10-11).

    • If you extract at neutral pH (pH 7), the secondary amine is protonated (positive charge) and stays in the water layer.

    • If you extract at pH 4, both nitrogens are protonated.

  • Fix: You must basify the aqueous layer to pH > 12 to ensure the secondary amine is deprotonated and soluble in the organic layer (DCM or EtOAc).

Troubleshooting Problem Low Yield / Loss CheckTLC Check Reaction TLC Problem->CheckTLC SM_Remains Aldehyde Remains CheckTLC->SM_Remains Yes No_SM Reaction Complete (No Aldehyde) CheckTLC->No_SM No Action_Equil Equilibrium Issue: 1. Dry Solvent? 2. Add MgSO4 3. Extend Imine Formation Time SM_Remains->Action_Equil Action_Workup Workup Issue: Check Aqueous pH. Must be pH > 12 to extract amine. No_SM->Action_Workup

Figure 2: Diagnostic logic tree for yield improvement.

Module 4: Isolation & Purification

User Query: "How do I purify the amine without streaking on the column?"

Technical Analysis: Secondary amines and pyridines interact strongly with the acidic silanols on silica gel, causing "streaking" and poor separation.

Purification Protocol:

  • Acid-Base Extraction (Pre-purification):

    • Extract reaction mixture with 1M HCl (Product goes to Aqueous).

    • Wash Aqueous layer with Ether (Removes non-basic impurities).

    • Basify Aqueous layer to pH 12-14 with NaOH.

    • Extract with DCM (Product returns to Organic).

    • Dry (Na₂SO₄) and concentrate.

  • Chromatography (If needed):

    • Stationary Phase: Silica Gel.

    • Mobile Phase Modifier: You must add a base to the eluent.

    • Recipe: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide .

    • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[6] [J. Org.[4][6] Chem. 1996, 61, 3849–3862.]([Link]4][6]

    • Core Reference: Establishes STAB as the superior reagent for aldehyde-amine coupling.
  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[11] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][12]

    • Background: Foundational work on reductive amin
  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. [J. Org.[4][5][6][13] Chem. 1990, 55, 2552–2554.]([Link])

    • Alternative Protocol: Use of Ti(OiPr)

Sources

Optimization

Removing unreacted aldehyde impurities from (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Executive Summary You are encountering difficulty removing unreacted aldehyde precursors from your reductive amination product, (2-Methylpentyl)(pyridin-3-ylmethyl)amine . The purification strategy depends heavily on whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing unreacted aldehyde precursors from your reductive amination product, (2-Methylpentyl)(pyridin-3-ylmethyl)amine .

The purification strategy depends heavily on which aldehyde precursor is contaminating your mixture, as the physicochemical properties differ significantly:

  • 2-Methylpentanal: A lipophilic, aliphatic aldehyde.

  • 3-Pyridinecarboxaldehyde: A basic, heterocyclic aldehyde.

This guide provides three tiered protocols ranging from high-throughput scavenging to classical extraction.

TIER 1: Solid-Supported Scavenging (Recommended)

Best for: High-value samples (mg to g scale), removal of both aliphatic and pyridine-based aldehydes, and avoiding aqueous workup issues (emulsions).

The Science

Solid-supported scavenger resins functionalized with sulfonyl hydrazide moieties react rapidly with aldehydes to form stable hydrazones. Because the impurity becomes covalently bound to the insoluble polymer bead, it is removed via simple filtration. This method is superior to amine-functionalized resins, which form reversible imines.

Protocol

Reagents:

  • Resin: Polystyrene-supported Sulfonyl Hydrazide (Loading ~1.5–2.0 mmol/g).

  • Solvent: DCM, DCE, or Methanol (Resin swells best in DCM/DCE).

Steps:

  • Calculate Loading: Determine the excess aldehyde (moles) via HPLC/NMR. Use 3–5 equivalents of resin relative to the aldehyde impurity.

  • Incubation: Add the dry resin directly to the crude reaction mixture (dissolved in DCM).

  • Agitation: Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours at room temperature.

    • Optimization: If the aldehyde is sterically hindered (e.g., 2-methylpentanal), add a catalytic amount of Acetic Acid (1%) and heat to 40°C.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Wash: Rinse the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your pure amine; the aldehyde remains on the beads.

ScavengerWorkflow Start Crude Mixture (Product + Aldehyde) AddResin Add Sulfonyl Hydrazide Resin Start->AddResin React Agitate (2-4 Hours) AddResin->React Immobilization Filter Filtration React->Filter Waste Solid Waste (Resin-Aldehyde) Filter->Waste Product Filtrate (Pure Amine) Filter->Product Recovery

Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.

TIER 2: The "Reverse" Acid-Base Extraction

Best for: Removing 2-Methylpentanal (Aliphatic Aldehyde). Warning: This method FAILS if the impurity is 3-Pyridinecarboxaldehyde, as both the impurity and product will extract into the aqueous layer.

The Science

Your product contains two basic nitrogen centers (pyridine pKa ~5.2, secondary amine pKa ~11). 2-Methylpentanal is neutral. By acidifying the mixture, the product becomes a water-soluble salt, while the lipophilic aldehyde remains in the organic layer.

Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Acid Wash: Extract the organic layer with 1M HCl (3x).

    • Phase Check: The Product is now in the Aqueous (Bottom) layer. The Aldehyde is in the Organic (Top) layer.[1]

  • Separation: Keep the aqueous layer.[2] Discard the organic layer (contains 2-methylpentanal).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Critical: You must exceed the pKa of the secondary amine (pKa ~11) to ensure it is fully deprotonated and extractable.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

TIER 3: Bisulfite Adduct Formation

Best for: Large scale (>10g) removal of 3-Pyridinecarboxaldehyde .

The Science

Sodium bisulfite (


) reacts with aldehydes to form water-soluble 

-hydroxy sulfonate adducts. While 3-pyridinecarboxaldehyde is basic, its bisulfite adduct is highly polar and zwitterionic, rendering it insoluble in non-polar organic solvents.
Protocol
  • Preparation: Prepare a saturated aqueous solution of

    
    .
    
  • Biphasic Mix: Dissolve crude in a non-polar solvent like Toluene or Hexanes/EtOAc (9:1) .

    • Note: Avoid DCM if possible, as bisulfite adducts can sometimes be partially soluble in chlorinated solvents.

  • Extraction: Shake the organic layer vigorously with the bisulfite solution for 5–10 minutes.

  • Separation:

    • Aqueous Layer: Contains Aldehyde-Bisulfite adduct.[1][3][4]

    • Organic Layer: Contains (2-Methylpentyl)(pyridin-3-ylmethyl)amine.

  • Troubleshooting: If your product precipitates (due to protonation by acidic bisulfite), back-extract the aqueous layer with fresh organic solvent at a slightly adjusted pH (pH 6–7), though this is risky with pyridine aldehydes.

BisulfiteExtraction Input Crude Mixture (Organic Phase) Mixing Vigorous Mixing (Adduct Formation) Input->Mixing Bisulfite Add Sat. NaHSO3 (Aqueous Phase) Bisulfite->Mixing PhaseSep Phase Separation Mixing->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Phase

Figure 2: Phase separation logic for Bisulfite extraction.

Comparison of Methods

FeatureScavenger Resin (Tier 1)Acid-Base Extraction (Tier 2)Bisulfite Wash (Tier 3)
Target Impurity Universal (Aliphatic & Aromatic)Aliphatic Only (2-Methylpentanal)Universal (Best for Aromatic)
Yield Loss Minimal (<5%)Low (if pH > 12)Moderate (pH sensitivity)
Throughput High (Parallel friendly)Low (Labor intensive)Medium
Cost HighVery LowLow

Frequently Asked Questions (FAQ)

Q: My product is streaking on the TLC plate. Is this the aldehyde? A: Likely not. Secondary amines and pyridines interact strongly with the acidic silanols on silica gel, causing streaking.

  • Fix: Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1). This blocks the silanols and sharpens the amine spot.

Q: I used the Acid-Base method, but the aldehyde is still there. A: You likely have 3-pyridinecarboxaldehyde . Because it has a basic pyridine ring, it protonates during the acid wash and moves into the aqueous layer alongside your product. Use the Scavenger Resin method (Tier 1) instead.

Q: Can I use a primary amine resin (e.g., Trisamine) instead of Hydrazine? A: Yes, but it is less efficient. Primary amines form imines with aldehydes, which are reversible (hydrolytically unstable). Hydrazine resins form hydrazones, which are much more stable and drive the equilibrium to completion.

References

  • Polymer-Supported Scavengers

    • Source: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a multi-step organic synthesis tool." Journal of the Chemical Society, Perkin Transactions 1, 2000.[5]

    • Context: Establishes the hierarchy of scavenger efficiency; sulfonyl hydrazides are preferred for carbonyl removal.
  • Bisulfite Adduct Chemistry

    • Source: Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[4][6] Organic Process Research & Development, 2017.[4]

    • Context: Detailed optimization of the bisulfite wash for lipophilic and arom
  • Reductive Amination Workup

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.
    • Context: The foundational text for the synthesis, often citing acid-base workups for simple amines.

Sources

Troubleshooting

Technical Support Center: Optimizing Storage Stability of Secondary Pyridine Amines

Status: Active Support Level: Tier 3 (Advanced Research & Development) Subject: Prevention of oxidative degradation and carbamylation in secondary aminopyridines. Welcome to the Technical Support Center I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Level: Tier 3 (Advanced Research & Development) Subject: Prevention of oxidative degradation and carbamylation in secondary aminopyridines.

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely reading this because you have observed a purity drop, a color change (yellowing/browning), or the formation of a "crust" on your secondary pyridine amines.

These molecules are chemically distinct from simple anilines or aliphatic amines. Their instability arises from the specific electronic interplay between the electron-deficient pyridine ring and the electron-rich secondary amine. This guide moves beyond generic "store at -20°C" advice to provide a mechanistic understanding and self-validating storage protocols.

Part 1: The Mechanics of Instability (Root Cause Analysis)

Before implementing a fix, you must understand the enemy. Secondary pyridine amines suffer from two primary degradation vectors: N-Oxidation and Carbamylation .

FAQ: Why is my compound degrading?

Q: My clear oil turned dark brown overnight. Is it contaminated? A: It is likely oxidized , not contaminated. The secondary amine nitrogen is electron-rich. Upon exposure to atmospheric oxygen (


) and light (

), it forms radical intermediates that lead to N-oxides or oxidative coupling products (azo/hydrazo compounds). This causes the "browning" effect even at trace degradation levels (<1%).

Q: There is a white solid crust on the cap of my vial. What is it? A: This is a carbamate salt . Secondary amines are nucleophilic; they react rapidly with atmospheric Carbon Dioxide (


) to form carbamic acid, which instantly reacts with another equivalent of amine to form an ammonium carbamate salt. This is reversible but messes with stoichiometry.
Visualizing the Degradation Pathways

The following diagram maps the chemical fate of your molecule when exposed to air.

DegradationPathways Start Secondary Pyridine Amine (Free Base) NOxide N-Oxide (Yellow/Brown Oil) Start->NOxide Slow Oxidation Carbamic Carbamic Acid Intermediate Start->Carbamic Nucleophilic Attack O2 + O2 / Light Coupling Oxidative Coupling (Complex Impurities) NOxide->Coupling Degradation CO2 + CO2 (Air) Carbamate Ammonium Carbamate (White Solid Crust) Carbamic->Carbamate + 1 eq. Amine

Figure 1: Mechanistic pathways for oxidative and CO2-mediated degradation of secondary pyridine amines.

Part 2: The "Inert Barrier" Storage Protocol

To maintain purity >98% over 6+ months, you must eliminate the reagents of degradation: Oxygen, Moisture, and CO2.

Protocol 1: The Argon Overlay System

Objective: Create a localized inert atmosphere within the storage vessel. Required: Argon gas (heavier than air), Parafilm/Teflon tape, Amber glass vials.

StepActionTechnical Rationale
1 Vessel Selection Use Amber Glass with a Teflon-lined screw cap. Avoid polyethylene (plastic) as it is permeable to

over time. Amber glass blocks UV light, preventing photo-oxidation.
2 The Purge Connect a Pasteur pipette to an Argon line. Insert the pipette tip halfway into the vial (do not dip in liquid). Flow Argon gently for 15-20 seconds.
3 The Seal While removing the pipette, immediately screw on the cap. Argon is heavier than air and will "sit" on top of your amine, forming a blanket.
4 External Seal Wrap the cap junction with Parafilm or electrical tape. This prevents gas exchange during freezer thermal cycles (expansion/contraction).
5 Cold Storage Store at -20°C .
Storage Conditions Matrix
Storage ConditionExpected Shelf LifeRisk Factor
Room Temp / Clear Vial / Air < 1 WeekCritical: Rapid oxidation & carbamate formation.
4°C / Amber Vial / Air 1 - 4 WeeksHigh: Slow oxidation still occurs.
-20°C / Amber Vial / Argon 6 - 12 MonthsOptimal: Kinetic arrest of degradation.
-80°C / Solid Salt Form > 2 YearsArchival: See Part 4 for Salt Formation.
Part 3: Troubleshooting Guide (Scenario-Based)

Use this decision matrix to diagnose issues with your current batch.

TroubleshootingTree Observation Observation ColorChange Darkening / Browning Observation->ColorChange SolidForm Solid Precipitate / Crust Observation->SolidForm CheckLCMS Run LC-MS ColorChange->CheckLCMS CheckNMR Run 1H-NMR (CDCl3) SolidForm->CheckNMR ResultOxide Mass = M+16 detected? CheckLCMS->ResultOxide ResultCarb Broad peaks / Shift? CheckNMR->ResultCarb ActionPurify Action: Silica Column (Flush w/ 1% Et3N) ResultOxide->ActionPurify Yes (N-Oxide) ActionBaseWash Action: Basic Wash (NaOH/DCM extraction) ResultCarb->ActionBaseWash Yes (Carbamate)

Figure 2: Diagnostic workflow for identifying and remediating amine degradation.

Specific Scenarios

Scenario A: "My LC-MS shows a peak at M+16."

  • Diagnosis: N-Oxide formation.[1][2][3]

  • Fix: N-oxides are much more polar than the free amine. You can purify this by flash chromatography.

    • Tip: Pre-treat your silica gel with 1% Triethylamine in Hexanes to prevent the amine from streaking.

Scenario B: "The liquid turned into a solid, but the mass spec looks okay."

  • Diagnosis: Carbamate formation (Reversible).

  • Fix: You do not need to discard this.

    • Dissolve the solid in Dichloromethane (DCM).

    • Wash with 1M NaOH (aq). The base will deprotonate the ammonium salt and release the CO2.

    • Dry organic layer (

      
      ) and concentrate. The free base will return to oil form.
      
Part 4: Advanced Stabilization (Salt Formation)

If you require long-term storage (>1 year) or need to ship the compound, do not store it as a free base. Convert it to a salt.

Why? Protonating the amine lone pair (


) removes the electrons required for oxidation and nucleophilic attack on CO2.
Protocol: Hydrochloride Salt Formation
  • Dissolve: Dissolve 1g of your secondary pyridine amine in 5 mL of dry Diethyl Ether or 1,4-Dioxane.

  • Acidify: Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: A white solid (the HCl salt) should precipitate immediately.

  • Isolate: Filter the solid under Nitrogen. Wash with cold ether.

  • Store: Store the white solid at room temperature or 4°C. It is now stable to air and oxidation.

Note: When you are ready to use it in a reaction, simply perform a free-base extraction (DCM / NaHCO3) or use an extra equivalent of base (like DIPEA) in your reaction mixture.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Aminopyridine. Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • American Chemical Society (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]

Sources

Optimization

Minimizing oxidation of (2-Methylpentyl)(pyridin-3-ylmethyl)amine during handling

Technical Support Center: (2-Methylpentyl)(pyridin-3-ylmethyl)amine Stability & Handling Ticket ID: #OX-PYR-3M-001 Subject: Minimizing Oxidative Degradation During Storage and Handling Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Methylpentyl)(pyridin-3-ylmethyl)amine Stability & Handling

Ticket ID: #OX-PYR-3M-001 Subject: Minimizing Oxidative Degradation During Storage and Handling Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

(2-Methylpentyl)(pyridin-3-ylmethyl)amine is a secondary amine featuring a "benzylic-like" methylene bridge connecting a pyridine ring. This structure presents a dual-oxidation threat :

  • N-Oxidation: The secondary amine nitrogen is electron-rich and prone to direct attack by atmospheric oxygen or peroxides, forming N-oxides (M+16).

  • 
    -Carbon Oxidation:  The methylene bridge at the 3-position of the pyridine ring is susceptible to radical autoxidation, leading to imine formation (M-2) and subsequent hydrolysis to aldehydes.
    

This guide provides an autonomous, self-validating protocol to mitigate these risks.

Part 1: Storage & Handling Essentials (The "How-To")

Q: What is the absolute best way to store this compound long-term?

A: Isolate and store as a mineral acid salt (e.g., Dihydrochloride).

  • The Logic: Oxidation of amines requires an available lone pair of electrons on the nitrogen. By converting the free base to a salt (protonating the nitrogen), you physically lock the lone pair, rendering it unreactive to molecular oxygen and peroxides.

  • Protocol:

    • Dissolve the neat amine in anhydrous diethyl ether or 1,4-dioxane.

    • Slowly add 2.2 equivalents of 4M HCl in dioxane at 0°C.

    • Filter the resulting precipitate under Argon.

    • Store the solid salt at room temperature or 4°C. This is significantly more stable than the free base oil at -20°C.

Q: I must use the free base. How do I handle the neat oil?

A: You must strictly exclude light and oxygen using the "Double-Barrier" method.

  • Primary Barrier (Inert Gas): Store under a positive pressure of Argon (Ar). Argon is heavier than air and forms a protective "blanket" over the liquid surface, whereas Nitrogen (

    
    ) can mix more easily with air if the seal is imperfect.
    
  • Secondary Barrier (Container): Use amber glass vials with PTFE-lined septa. Wrap the cap junction with Parafilm to prevent oxygen diffusion.

  • Temperature: Store at -20°C. Note: Viscosity increases at low temps; warm to room temperature before opening to prevent moisture condensation, which accelerates autoxidation.

Q: Which solvents are "safe" for this compound?

A: Non-ethereal, non-halogenated solvents are preferred.

Solvent ClassRecommendationTechnical Rationale
Ethers (THF, Ether) Avoid Ethers form peroxides over time. These peroxides transfer oxygen to the amine, instantly forming N-oxides.
Halogenated (DCM, Chloroform) Caution DCM can slowly alkylate secondary amines (quaternization) over long periods. Chloroform often contains acidic stabilizers or phosgene traces.
Alcohols (MeOH, EtOH) Safe (Short term) Good solubility, but protic solvents can facilitate hydrogen-transfer oxidation if transition metals are present.
Hydrocarbons (Toluene) Recommended Chemically inert. Toluene is excellent for azeotropic drying if water is introduced.

Part 2: Troubleshooting Oxidation (Diagnostics)

Q: The oil has turned from colorless to yellow/brown. Is it ruined?

A: Not necessarily, but purification is required. The color change indicates the formation of conjugated imines or trace pyridine-N-oxides .

  • The Mechanism: Radical abstraction of a hydrogen atom from the methylene bridge (

    
    ) creates a radical that is stabilized by the pyridine ring. This radical reacts with 
    
    
    
    to eventually form an imine (
    
    
    ). Conjugated systems absorb blue light, appearing yellow to the eye.
  • Action: If the color is light yellow, the purity is likely still >95%. If brown/black, significant polymerization has occurred. Redistill under high vacuum or pass through a short plug of basic alumina.

Q: My LCMS shows an impurity peak at M+16. What is it?

A: This is the N-Oxide impurity.

  • Diagnosis: The mass shift of +16 Da corresponds exactly to the addition of one Oxygen atom.

  • Cause: Exposure to air or use of peroxide-containing solvents (like old THF).

  • Remediation: N-oxides can sometimes be reduced back to the amine using Triphenylphosphine (

    
    ) or Zinc dust in acetic acid, but prevention is far superior.
    
Q: I see a peak at M-2. Is this an error?

A: No, this is the Imine intermediate.

  • Diagnosis: Loss of 2 Hydrogens (M-2) indicates oxidation of the amine (

    
    ) to an imine (
    
    
    
    ).
  • Risk: This is a reactive electrophile. If you use this material in a nucleophilic reaction, the imine will cause side reactions.

Part 3: Advanced Protocols & Visualization

Workflow: The "Zero-Oxidation" Transfer Protocol

Use this decision tree to ensure integrity during experimental setup.

HandlingProtocol Start Start: Need to use (2-Methylpentyl)(pyridin-3-ylmethyl)amine Form Is the compound in Salt or Free Base form? Start->Form Salt Salt Form (HCl/TFA) Form->Salt Solids Base Free Base (Oil) Form->Base Liquids ActionSalt Weigh in air (Solid is stable). Dissolve in degassed solvent immediately before use. Salt->ActionSalt CheckSolvent Is the solvent Peroxide-Free? Base->CheckSolvent Use Proceed to Reaction ActionSalt->Use Degas REQUIRED: Sparge with Argon for 15 mins or Freeze-Pump-Thaw CheckSolvent->Degas No / Unsure Transfer Transfer via Cannula or Gas-Tight Syringe only CheckSolvent->Transfer Yes (Verified) Degas->Transfer Transfer->Use

Figure 1: Decision matrix for handling oxidatively labile amines. Note the critical checkpoint for solvent degassing.

Mechanism: The Dual-Oxidation Pathway

Understanding where the molecule breaks down allows you to predict impurities.

OxidationMechanism Amine (2-Methylpentyl)(pyridin-3-ylmethyl)amine (Intact) NOxide N-Oxide Impurity (M+16) Amine->NOxide Direct O2/Peroxide Attack (on N lone pair) Radical Benzylic Radical (Intermediate) Amine->Radical H-Abstraction (Auto-oxidation) Imine Imine Species (M-2, Yellow Color) Radical->Imine -H / +O2 Aldehyde Pyridine-3-carboxaldehyde (Hydrolysis Product) Imine->Aldehyde +H2O (Hydrolysis)

Figure 2: The two distinct degradation pathways. Path 1 (Top) yields N-oxides.[1] Path 2 (Bottom) leads to cleavage of the molecule.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpentane / Pyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Bioinspired Aerobic Oxidation of Secondary Amines. PubMed Central. Retrieved from

  • Department of Energy (DOE). (2021). Safeguarding Amines from Oxidation by Enabling Technologies. Retrieved from

  • ResearchGate. (2013). Preventing N-Oxidation in Secondary Amines During Storage. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Welcome to the technical support center for the purification of (2-Methylpentyl)(pyridin-3-ylmethyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Methylpentyl)(pyridin-3-ylmethyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related aminopyridine compounds. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: I have a crude oil of (2-Methylpentyl)(pyridin-3-ylmethyl)amine. What is the most robust and scalable purification method to start with?

For a basic compound like this, an acid-base extraction is the most effective initial purification step.[1][2] This classical liquid-liquid extraction technique leverages the basicity of both the secondary amine and the pyridine nitrogen. By treating your crude oil (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acid (e.g., 1M HCl), you can protonate your target compound, forming a water-soluble ammonium salt.[3][4] This salt will migrate to the aqueous layer, leaving behind non-basic organic impurities (e.g., unreacted alkylating agents, non-amine byproducts) in the organic layer. Afterward, the aqueous layer can be isolated, basified (e.g., with NaOH or NaHCO₃), and the now-neutral, free-base amine can be re-extracted into a fresh organic solvent. This method is highly efficient for removing a significant portion of neutral impurities and is easily scalable.

Q2: What are the most likely impurities in my crude product?

Impurities can arise from various stages of the synthesis and work-up.[5] For a typical N-alkylation synthesis, you should anticipate:

  • Unreacted Starting Materials: Pyridin-3-ylmethanamine and the 2-methylpentyl alkylating agent.

  • Over-alkylation Products: Formation of a tertiary amine if the secondary amine product reacts further with the alkylating agent.

  • Reagents and Catalysts: Any bases (e.g., K₂CO₃, triethylamine) or phase-transfer catalysts used in the reaction.

  • Solvent Residues: Residual reaction or extraction solvents.

  • Degradation Products: Amines, especially when heated or exposed to air, can undergo oxidation.[6]

Q3: How does the dual basicity of the pyridine ring and the secondary amine affect purification by chromatography?

The presence of two basic centers is the primary challenge in chromatographic purification on standard silica gel. Silica gel is inherently acidic due to surface silanol groups (Si-OH), which act as Brønsted acids.[7][8] Your basic amine will interact strongly with these acidic sites via acid-base interactions. This leads to several problems:

  • Severe Peak Tailing: The compound "sticks" to the column, eluting slowly and asymmetrically.

  • Irreversible Adsorption: A portion of your product may bind so strongly that it cannot be eluted, resulting in low recovery.[9]

  • On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive compounds.[10]

To counteract this, you must either neutralize the silica's acidity or use a stationary phase with a basic character.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is excellent for quantitative analysis. Using a buffered mobile phase and a UV detector (the pyridine ring is a good chromophore) allows for the separation and quantification of closely related impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on volatile impurities and confirms the molecular weight of your product. Due to the polarity of the amine, derivatization may sometimes be necessary to improve peak shape and volatility.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for identifying impurities that have distinct NMR signals. It is the gold standard for verifying the chemical structure of the isolated compound.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during purification.

I. Column Chromatography

Q: My compound is streaking badly on a standard silica gel column, even when I use a polar DCM/Methanol mobile phase. What is happening and how do I fix it?

A: This is the classic issue of the basic amine interacting with acidic silica gel.[8][9] The strong interaction causes poor chromatography.

Solutions:

  • Mobile Phase Modification (Good): Add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in your eluent (e.g., DCM/Methanol/NH₄OH 95:4.5:0.5).[7][9][15] The modifier neutralizes the acidic silanol sites on the silica, minimizing their interaction with your product and resulting in sharper peaks.

  • Use an Amine-Functionalized Column (Better): Switch to a column packed with aminopropyl-modified silica (NH₂-silica).[7][8][9] This stationary phase has a basic surface that repels your basic analyte, preventing strong interactions. This often allows for the use of simpler, non-basic mobile phases like hexane/ethyl acetate, which are easier to remove under vacuum.[8]

  • Use Basic Alumina (Alternative): Basic or neutral alumina can be used as an alternative to silica, but particle sizes are often larger, leading to lower resolution compared to modern silica-based columns.[7]

Q: I've added triethylamine (TEA) to my mobile phase and the chromatography looks great, but now I can't get the TEA out of my purified fractions. What should I do?

A: Removing residual high-boiling amines like TEA is a common problem.

Solutions:

  • Acid Wash: Dissolve the purified product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with dilute aqueous acid (e.g., 0.1M HCl). The TEA will be protonated and move into the aqueous layer. Then, wash with saturated sodium bicarbonate solution to remove any residual acid, followed by brine. Dry the organic layer and evaporate.

  • Co-evaporation: Dissolve the product in a low-boiling solvent like dichloromethane (DCM) or toluene and evaporate it on a rotary evaporator multiple times. This can help azeotropically remove the TEA. This is less effective than an acid wash.

  • Use a More Volatile Modifier: In the future, consider using a more volatile base like pyridine or a solution of ammonia in methanol. However, the most robust solution is to use an amine-functionalized column to avoid the need for a modifier altogether.[9]

II. Acid-Base Extraction

Q: I performed an acid-base extraction, but my recovery is very low. Where could my product have gone?

A: Low recovery in an acid-base extraction typically points to one of a few issues.

Solutions & Troubleshooting Steps:

  • Incomplete Protonation/Deprotonation: Ensure you have used a sufficient excess of acid to fully protonate the amine. Check the pH of the aqueous layer after acidification; it should be strongly acidic (pH 1-2). Similarly, when basifying to recover the free base, ensure the pH is sufficiently high (pH 10-12) to fully deprotonate the ammonium salt.

  • Product Solubility in the Aqueous Layer: While the free base should have low water solubility, it may not be zero. After basifying, extract the aqueous layer multiple times (e.g., 3-4 times) with your organic solvent to ensure complete recovery. Saturating the aqueous layer with NaCl (brine) can decrease the solubility of your organic compound in the aqueous phase (salting-out effect).

  • Emulsion Formation: If a stable emulsion formed, your product could be trapped in this middle layer. Do not discard it. See the next question for how to resolve emulsions.

  • Precipitation: It's possible the ammonium salt of your compound has limited water solubility and precipitated out. Check for any solids at the interface or in the aqueous layer after acidification.

Q: A thick emulsion formed in my separatory funnel during the extraction. How can I break it?

A: Emulsions are common when dealing with basic compounds and can be frustrating.

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Change Solvent: Adding a small amount of a different solvent (e.g., a little methanol if you are using DCM) can sometimes alter the phase properties enough to break the emulsion.

Detailed Experimental Protocols & Visualizations

Decision Workflow for Purification

The choice of purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a logical decision-making process.

Purification_Decision_Tree start Crude (2-Methylpentyl)(pyridin-3-ylmethyl)amine Oil extraction Perform Acid-Base Extraction start->extraction analyze1 Analyze Purity (TLC, LCMS) extraction->analyze1 is_pure Is Purity >95%? analyze1->is_pure finish Final Product: Concentrate & Dry is_pure->finish  Yes distillation_check Is Compound Thermally Stable & Impurities Have Different B.P.? is_pure->distillation_check No   chromatography Purify by Flash Chromatography analyze2 Analyze Fractions chromatography->analyze2 distillation_check->chromatography No distillation Purify by Vacuum Distillation distillation_check->distillation Yes distillation->analyze2 analyze2->finish

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to efficiently separate the basic product from neutral organic impurities.

Acid_Base_Workflow cluster_start Step 1: Acidification cluster_organic Organic Layer cluster_aqueous Aqueous Layer start 1. Dissolve Crude Oil in Organic Solvent (e.g., EtOAc) add_acid 2. Add 1M HCl (aq) & Shake Funnel start->add_acid separate1 3. Separate Layers add_acid->separate1 organic_impurities Contains Neutral Impurities (Discard or Analyze) separate1->organic_impurities Top/Bottom layer depending on solvent product_salt Contains Product as Water-Soluble Salt separate1->product_salt add_base 4. Basify with 6M NaOH to pH > 10 product_salt->add_base add_organic 5. Add Fresh Organic Solvent add_base->add_organic extract 6. Extract Aqueous Layer 3x add_organic->extract combine 7. Combine Organic Layers extract->combine dry 8. Dry (Na₂SO₄), Filter, & Concentrate combine->dry final_product Purified Product dry->final_product

Caption: Step-by-step workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolve the crude oil in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid. Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. Drain the aqueous layer (which contains your protonated product) into a clean flask.

  • Wash the organic layer (which contains neutral impurities) one more time with 1M HCl and combine the aqueous layers. The organic layer can now be discarded.

  • Cool the combined aqueous layers in an ice bath. Slowly add 6M sodium hydroxide solution with swirling until the pH is >10 (check with pH paper). You may see the solution become cloudy as the free amine precipitates.

  • Return the basic aqueous solution to the separatory funnel and extract it three times with fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This method is ideal when acid-base extraction is insufficient to remove closely related basic or polar impurities.

Table 1: Comparison of Stationary Phases for Amine Chromatography

Stationary PhaseProsConsWhen to Use
Standard Silica Gel Inexpensive, widely available.Causes severe peak tailing and product loss for basic amines.[7][8]Not recommended without a basic modifier in the mobile phase.
Silica + Basic Modifier Uses standard silica; improves peak shape significantly.Modifier (e.g., TEA) can be difficult to remove from the product.[9]When amine-functionalized silica is not available.
Amine-Functionalized Silica Excellent peak shape, high recovery, no need for mobile phase modifiers.[8][9]More expensive than standard silica.Recommended method for high-purity separation of basic compounds.
Basic Alumina Basic surface prevents strong interaction with amines.Lower resolution than silica-based phases.For very acid-sensitive compounds where silica is not an option.
Reversed-Phase (C18) Excellent for polar amines; high resolution.[7]Requires aqueous mobile phases; fractions require more effort to evaporate.For analytical HPLC or when normal phase fails. Best results at alkaline pH.[7]

Detailed Steps:

  • Select Column: Choose an appropriately sized amine-functionalized silica flash column based on your crude sample weight (typically a 1:30 to 1:100 sample-to-silica ratio).

  • Develop Solvent System: Use standard silica TLC plates to find a suitable mobile phase. A good starting point is a gradient of ethyl acetate in hexanes. The target Rf for your product should be ~0.2-0.3. Note: Rf on NH₂-silica will be higher than on standard silica, so your compound will elute faster.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Run Column: Equilibrate the column with your starting mobile phase (e.g., 100% hexanes). Load the sample and begin elution with your developed solvent gradient.

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Lee, C. H., & Lee, C. W. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online]. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Wikipedia. Acid–base extraction. [Online]. Available at: [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available at: [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Online]. Available at: [Link]

  • Reddit r/chemistry. (2021). Extraction solvent for amines in an aqueous reaction solution? [Online]. Available at: [Link]

  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Online]. Available at: [Link]

  • MH Chem. (2020). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Online]. Available at: [Link]

  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Online]. Available at: [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. [Online].
  • ResearchGate. (2019). What solvent should I use with SPE to elute amines from silica? [Online]. Available at: [Link]

  • CSB SJU Chemistry. (2018). Acid base extraction. YouTube. [Online]. Available at: [Link]

  • Zhang, Y., et al. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Online]. Available at: [Link]

  • Science Forums. (2011). Amine purification. [Online]. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Online]. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Purify by Distillation. [Online]. Available at: [Link]

  • Pellegrini, L.A., et al. (2016). Amino Acid Based Solvent Vs. Traditional Amine Solvent: a Comparison. Chemical Engineering Transactions. [Online]. Available at: [Link]

  • Procter, D. J., et al. (2017). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Online]. Available at: [Link]

  • Padakanti, S., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Online]. Available at: [Link]

  • Journal of Chromatographic Science. (1985). Troubleshooting in Chromatography. [Online]. Available at: [Link]

  • OSHA. (2006). PV2143 - Aminopyridine. [Online]. Available at: [Link]

  • Li, Y., et al. (2017). Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Online]. Available at: [Link]

  • Adebayo, G. I., & Arong, G. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Asian Journal of Chemistry. [Online]. Available at: [Link]

  • Adebayo, G. I., & Arong, G. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Online]. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Online]. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Online]. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Online]. Available at: [Link]

  • Chemistry Universe. (2021). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Online]. Available at: [Link]

  • StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Online]. Available at: [Link]

  • Jarvo, E. R., & Herzon, S. B. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Online]. Available at: [Link]

  • Mol-Instincts. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Online]. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2007). N-Alkylation of Some Imidazopyridines. [Online]. Available at: [Link]

Sources

Optimization

Preventing racemization of chiral precursors in pyridine amine synthesis

Executive Summary & Core Directive Synthesizing chiral aminopyridines—specifically those with stereocenters to the nitrogen—presents a "perfect storm" for racemization. The electron-deficient nature of the pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Synthesizing chiral aminopyridines—specifically those with stereocenters


 to the nitrogen—presents a "perfect storm" for racemization. The electron-deficient nature of the pyridine ring increases the acidity of 

-protons, while the transition metals used in cross-coupling can facilitate

-hydride elimination pathways that erode enantiopurity.

This guide moves beyond generic "optimization" advice. It provides a mechanistically grounded troubleshooting framework designed to isolate and eliminate the root causes of racemization in both nucleophilic aromatic substitution (


) and Buchwald-Hartwig (B-H) amination.

Troubleshooting Guide: The "Why" and "How"

Scenario A: Loss of Enantiomeric Excess (ee) During Buchwald-Hartwig Coupling

User Query: "I am coupling a chiral


-methyl benzylamine with 2-chloropyridine using Pd(OAc)2/BINAP and NaOtBu. The yield is 85%, but the ee dropped from 99% to 72%. Why?"

Root Cause Analysis: The culprit is almost certainly the base (NaOtBu ).

  • Mechanism: Sodium tert-butoxide (

    
     of conjugate acid 
    
    
    
    ) is strong enough to deprotonate the
    
    
    -proton of the amine (or the resulting product), especially when acidified by coordination to the Pd(II) center.
  • Secondary Cause: While BINAP is a chelating ligand that generally suppresses

    
    -hydride elimination, it may not be bulky enough to prevent the base from accessing the metal center's coordination sphere.
    

Corrective Action:

  • Switch Base: Replace NaOtBu with Cs₂CO₃ or K₃PO₄ . These weaker, heterogeneous bases (

    
     of conjugate acid 
    
    
    
    for carbonate) rely on the "shuttle mechanism" where deprotonation occurs at the solid-liquid interface or via trace bicarbonate, sufficient for the catalytic cycle but insufficient to deprotonate the chiral center.
  • Upgrade Ligand: Switch to BrettPhos or RuPhos . These bulky dialkylbiaryl phosphines create a steric "roof" over the Pd center, physically blocking the

    
    -hydride elimination pathway and accelerating reductive elimination (the step that forms the C-N bond) over competing racemization pathways.
    
Scenario B: Racemization During Reactions

User Query: "I'm reacting 2-chloropyridine with a chiral amine in DMSO at 120°C. The reaction is sluggish, and I'm seeing 10-15% racemization."

Root Cause Analysis:

  • Thermal Stress: 2-Chloropyridine is deactivated. Forcing the reaction at 120°C promotes thermal racemization via radical intermediates or simple thermal deprotonation if a base like TEA/DIPEA is present.

  • Leaving Group: Chloride is a poor leaving group for unactivated pyridines in

    
    .
    

Corrective Action:

  • The "Fluorine Effect": Switch from 2-chloropyridine to 2-fluoropyridine . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the reaction rate by orders of magnitude. This allows you to run the reaction at 40–60°C instead of 120°C, preserving chirality.

  • Solvent Switch: If solubility permits, use THF or Acetonitrile instead of DMSO. DMSO can sometimes act as an oxidant or facilitate proton transfer at high temperatures.

Visualizing the Racemization Pathways

The following diagram maps the critical decision points where chirality is lost. Use this to diagnose where your process is failing.

RacemizationPathways Start Chiral Amine + Halopyridine Method_BH Method: Buchwald-Hartwig Start->Method_BH Method_SNAr Method: SNAr Start->Method_SNAr Risk_BH_Base Risk: Strong Base (NaOtBu) Deprotonates alpha-H Method_BH->Risk_BH_Base Standard Conditions Risk_BH_Elim Risk: Beta-Hydride Elimination (Slow Reductive Elimination) Method_BH->Risk_BH_Elim Small Ligands Risk_SNAr_Heat Risk: High Temp (>100°C) Method_SNAr->Risk_SNAr_Heat Unactivated Pyridine Sol_BH_WeakBase Solution: Use Cs2CO3/K3PO4 Risk_BH_Base->Sol_BH_WeakBase Fix Sol_BH_Ligand Solution: Bulky Ligand (BrettPhos/RuPhos) Risk_BH_Elim->Sol_BH_Ligand Fix Sol_SNAr_LG Solution: Use Fluoropyridine (Run at <60°C) Risk_SNAr_Heat->Sol_SNAr_LG Fix Product Enantiopure Product Sol_BH_WeakBase->Product Sol_BH_Ligand->Product Sol_SNAr_LG->Product

Figure 1: Mechanistic decision tree for preventing racemization. Red nodes indicate failure modes; Green nodes indicate corrective protocols.

Validated Experimental Protocols

These protocols are designed with Self-Validating Checkpoints —steps where you must pause and verify data before proceeding.

Protocol A: Low-Racemization Buchwald-Hartwig Coupling

Best for: Unactivated halopyridines or when SNAr fails.

Reagents:

  • Catalyst: BrettPhos Pd G4 Precatalyst (Avoids in-situ generation issues).

  • Base: Cesium Carbonate (

    
    ) - Dried at 120°C under vacuum for 4h.
    
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon).

Step-by-Step:

  • Charge: In a glovebox or under active Ar flow, add 1.0 equiv aryl halide, 1.2 equiv chiral amine, 2.0 equiv

    
    , and 2-5 mol% BrettPhos Pd G4.
    
  • Solvent: Add Dioxane (0.1 M concentration). Seal tube.

  • Reaction: Heat to 80°C.

    • Checkpoint 1 (1 hour): Pull 50

      
       aliquot. Run UPLC. If conversion < 10%, raise temp to 90°C. Do not  exceed 100°C.
      
  • Workup: Filter through Celite. Concentrate.

  • Validation:

    • Checkpoint 2: Analyze crude via Chiral SFC/HPLC immediately. Do not recrystallize before checking crude ee (recrystallization can enrich ee, masking reaction failure).

Protocol B: Mild SNAr with Fluoropyridines

Best for: Electron-deficient pyridines (e.g., 3-CN, 5-NO2) or 2-pyridyl positions.

Step-by-Step:

  • Substrate Selection: Use 2-fluoropyridine derivative instead of chloro/bromo.

  • Mix: 1.0 equiv Fluoropyridine + 1.1 equiv Chiral Amine + 2.0 equiv DIPEA (Hünig's Base).

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

  • Temp: Start at Room Temperature .

    • Checkpoint 1: Monitor after 2 hours. If no reaction, increase T in 10°C increments.

    • Stop Condition: If T > 80°C is required, abort and switch to Protocol A (Buchwald). High T SNAr is a racemization trap.

Comparative Data: Base & Leaving Group Effects

VariableConditionRelative RateRacemization RiskRecommendation
Base NaOtBuFastHigh (Direct deprotonation)Avoid for chiral amines
Base

ModerateLow (Heterogeneous)Standard Choice
Base

ModerateLow Alternative to Carbonate
LG ChlorideSlowHigh (Requires high T)Use only with Pd-cat
LG FluorideFastLow (Runs at low T)Preferred for SNAr

References

  • Maitro, G., et al. (2017). Precatalysts for the Buchwald-Hartwig Amination of Pyridines. Highly active Pd precatalysts prevent the need for harsh activation steps.[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Definitive review on ligand selection to prevent

    
    -hydride elimination.
    
  • Lundgren, R. J., & Stradiotto, M. (2012). Key mechanistic insights into the racemization of chiral amines during Pd-catalyzed coupling.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving C–N coupling problems. Practical comparison of SNAr vs. Buchwald for heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Introduction & Scope This guide provides a technical analysis of the 1H NMR spectrum for (2-Methylpentyl)(pyridin-3-ylmethyl)amine . As a secondary amine often synthesized via reductive amination (typically between 3-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide provides a technical analysis of the 1H NMR spectrum for (2-Methylpentyl)(pyridin-3-ylmethyl)amine . As a secondary amine often synthesized via reductive amination (typically between 3-pyridinecarboxaldehyde and 2-methylpentan-1-amine), this molecule presents specific spectral challenges regarding the overlap of alkyl signals and the diagnostic shifts of the pyridine ring.

Objective: To distinguish the target product from its precursors and validate structural integrity using 1H NMR spectroscopy (400 MHz, CDCl₃).

Structural Assignment Strategy

To accurately interpret the spectrum, we must deconstruct the molecule into two distinct magnetic environments: the aromatic Pyridine-3-ylmethyl moiety and the aliphatic 2-Methylpentyl chain.

Molecular Connectivity Diagram

The following diagram maps the proton environments to their respective labels used in the spectral analysis tables.

G cluster_pyridine Pyridine-3-ylmethyl Group cluster_alkyl 2-Methylpentyl Group Py_N N Py_C2 C2-H(a) Py_N->Py_C2 Py_C3 Py_C2->Py_C3 Py_C4 C4-H(b) Py_C3->Py_C4 Linker CH2(e) Py_C3->Linker Py_C5 C5-H(c) Py_C4->Py_C5 Py_C6 C6-H(d) Py_C5->Py_C6 Py_C6->Py_N Amine_NH NH(f) Linker->Amine_NH Alkyl_CH2_N N-CH2(g) Amine_NH->Alkyl_CH2_N Alkyl_CH CH(h) Alkyl_CH2_N->Alkyl_CH Alkyl_Me_Branch CH3(i) Alkyl_CH->Alkyl_Me_Branch Alkyl_CH2_Mid CH2(j) Alkyl_CH->Alkyl_CH2_Mid Alkyl_CH2_Pen CH2(k) Alkyl_CH2_Mid->Alkyl_CH2_Pen Alkyl_Me_Term CH3(l) Alkyl_CH2_Pen->Alkyl_Me_Term

Caption: Connectivity map defining proton environments (a) through (l). Note the chiral center at CH(h) renders the adjacent methylene protons diastereotopic, though often unresolved.

Comparative Analysis: Product vs. Precursors

The most critical application of this analysis is monitoring the reaction progress. The table below compares the target amine with its starting material, 3-Pyridinecarboxaldehyde .

Diagnostic Shift Table (400 MHz, CDCl₃)
Proton AssignmentPrecursor: 3-Pyridinecarboxaldehyde (δ ppm)Target Product (δ ppm)Δ Shift / Observation
Aldehyde (-CHO) 10.15 (s) Absent Primary confirmation of conversion.
Py-CH₂-N (Linker) N/A3.82 (s) New diagnostic singlet.
Pyridine H2 (a)~9.108.55Upfield shift due to loss of electron-withdrawing C=O.
Pyridine H6 (d)~8.808.48Upfield shift.
Pyridine H4 (b)~8.207.68Significant upfield shift.
Alkyl N-CH₂ (g) N/A2.45 - 2.55Overlaps with precursor amine if unpurified.

Key Insight: The disappearance of the aldehyde proton at 10.15 ppm and the appearance of the benzylic singlet at 3.82 ppm is the definitive "Go/No-Go" signal for reaction completion.

Detailed Spectral Prediction & Assignment

Below is the predicted full spectrum analysis for the isolated, free-base product in CDCl₃.

Aromatic Region (Pyridine Ring)
  • 8.55 ppm (1H, d/s, H-a): The proton between the ring nitrogen and the alkyl attachment. It is the most deshielded due to the adjacent nitrogen and the ring current.

  • 8.48 ppm (1H, dd, H-d): Adjacent to the ring nitrogen. Shows coupling to H-c (~4.8 Hz) and H-b (~1.6 Hz).[1]

  • 7.68 ppm (1H, dt, H-b): Adjacent to the attachment point. Shows coupling to H-c (~7.8 Hz) and H-d (~1.8 Hz).[1]

  • 7.25 ppm (1H, dd, H-c): The "bottom" proton of the ring. Often overlaps with the residual CHCl₃ solvent peak (7.26 ppm). Caution: Do not integrate the solvent peak by mistake.

Aliphatic Region (Linker & Chain)
  • 3.82 ppm (2H, s, H-e): The methylene bridge connecting the pyridine to the amine. This appears as a sharp singlet.

  • 2.48 ppm (2H, d/dd, H-g): The methylene group of the alkyl chain attached to the nitrogen. It appears as a doublet (J ≈ 6-7 Hz) due to coupling with the methine H-h.

  • 1.55 ppm (1H, m, H-h): The methine proton at the branching point.

  • 1.40 - 1.15 ppm (4H, m, H-j, H-k): The methylene protons of the pentyl chain. These form a complex multiplet envelope.

  • 0.90 ppm (6H, m, H-i, H-l): Two methyl groups.

    • Terminal methyl (H-l) appears as a triplet.

    • Branched methyl (H-i) appears as a doublet.

    • Note: These often overlap into a distorted triplet/multiplet shape at 400 MHz.

Exchangeable Protons
  • 1.80 - 2.50 ppm (1H, br s, H-f): The amine NH. Position varies heavily with concentration and water content.

Experimental Protocol

To ensure reproducible data, follow this standardized workflow.

Workflow Start Crude Reaction Mixture Workup Basic Workup (pH > 12) Extract w/ DCM Start->Workup Remove Borate Salts Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Evap Rotary Evaporation (Remove Solvent) Dry->Evap Prep Sample Prep: ~10mg in 0.6mL CDCl3 Evap->Prep Ensure Free Base Acquire Acquisition: ns=16, d1=1.0s, 298K Prep->Acquire Process Processing: Ref CHCl3 @ 7.26 ppm Acquire->Process

Caption: Standardized workflow for NMR sample preparation and acquisition.

Critical Protocol Steps
  • Salt Removal: If the product was synthesized via reductive amination (e.g., using STAB or NaBH₄), boron salts can complex with the pyridine nitrogen, broadening signals. Ensure a thorough basic workup (NaOH or NaHCO₃) to break these complexes.

  • Solvent Choice: CDCl₃ is preferred for the free base. If analyzing the HCl salt , use DMSO-d6 or Methanol-d4 .

    • Note: In DMSO-d6, the NH proton will shift significantly downfield (8.0-9.0 ppm) and may show coupling to adjacent methylenes.

  • Referencing: Calibrate the spectrum using the residual CHCl₃ peak at 7.26 ppm .

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Broad/Missing Peaks Boron complexation or paramagnetic impurities.Wash organic layer with 1M NaOH; filter through Celite.
Extra Doublet @ ~9.5 ppm Residual Aldehyde.Reaction incomplete. Push with more reducing agent or time.
Two sets of signals Rotamers (rare for this structure) or Protonation.Check pH. Ensure the sample is fully free-based or fully protonated.
Water peak @ 1.56 ppm Wet CDCl₃.Store solvent over molecular sieves; water peak may obscure aliphatic multiplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift principles).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Authoritative source for pyridine and amine shifts).[1][2][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for 3-pyridinecarboxaldehyde and 2-methylpentan-1-amine spectra).

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of (2-Methylpentyl)(pyridin-3-ylmethyl)amine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (2-Methylpentyl)(pyridin-3-ylmethyl)amine . It is designed for researchers and drug development professionals requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (2-Methylpentyl)(pyridin-3-ylmethyl)amine . It is designed for researchers and drug development professionals requiring structural confirmation, impurity profiling, or metabolite identification of pyridine-based secondary amines.

Executive Summary & Compound Profile

(2-Methylpentyl)(pyridin-3-ylmethyl)amine represents a class of secondary amine "building blocks" frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic nitrogen center, a lipophilic branched alkyl chain (2-methylpentyl), and an electron-deficient aromatic heterocycle (3-pyridine).

Understanding its fragmentation is critical for:

  • Impurity Profiling: Distinguishing it from regioisomers (2- or 4-pyridyl analogs) formed during non-selective reductive aminations.

  • Metabolite ID: Predicting N-dealkylation and alpha-oxidation pathways in DMPK studies.

Chemical Specifications
PropertyValue
IUPAC Name N-(2-Methylpentyl)-1-(pyridin-3-yl)methanamine
Molecular Formula C₁₂H₂₀N₂
Exact Mass (Monoisotopic) 192.1626 Da
[M+H]⁺ (ESI) 193.1705 m/z
LogP (Predicted) ~2.8

Experimental Configuration (LC-MS/MS & GC-MS)

To obtain reproducible fragmentation data, the following instrumental parameters are recommended. These protocols ensure sufficient internal energy deposition to trigger diagnostic cleavages.

Protocol A: ESI-MS/MS (Liquid Chromatography)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial. Low CE preserves the protonated molecule; high CE reveals the aromatic fingerprint.

  • Mobile Phase: 0.1% Formic Acid (aq) / Acetonitrile.[1] Note: Acidic pH ensures full protonation of the secondary amine (pKa ~9.5).

Protocol B: EI-MS (Gas Chromatography)
  • Ionization Energy: 70 eV (Standard).

  • Source Temp: 230°C.

  • Significance: EI provides the "hard" fragmentation fingerprint dominated by radical cation mechanics, essential for library matching.

Fragmentation Analysis: The "Fingerprint"[2]

The mass spectrum of this compound is governed by the stability of the nitrogen lone pair and the aromatic pyridine ring. We must distinguish between EI (Radical Cation) and ESI (Even-Electron Ion) behaviors.

A. Electron Impact (EI) Pattern (70 eV)

In EI mode, the molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


, m/z 192) is weak. The spectrum is dominated by Alpha-Cleavage .[2]
  • Base Peak (m/z 121): Alpha-Cleavage of the Alkyl Chain

    • Mechanism: The radical site on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.

    • Causality: The loss of the bulky 2-pentyl radical (C₅H₁₁•, 71 Da) is energetically favored over the loss of the smaller pyridyl radical.

    • Result: Formation of the resonance-stabilized iminium ion:

      
      
      
  • Diagnostic Peak (m/z 92): Azatropylium Ion

    • Mechanism: Benzylic-type cleavage.

    • Result: The pyridin-3-ylmethyl moiety rearranges to form the azatropylium ion (seven-membered nitrogen ring), a hallmark of alkyl-pyridines.

B. ESI-MS/MS Pattern (Collision Induced Dissociation)

In LC-MS, the precursor is the protonated molecule [M+H]⁺ (m/z 193) . Fragmentation is driven by charge-remote and charge-proximate hydrogen rearrangements.

  • Dominant Fragment (m/z 109): N-Dealkylation

    • Mechanism: Inductive cleavage accompanied by Hydrogen Rearrangement (McFadden mechanism). The protonated amine induces a hydride shift from the alkyl chain, leading to the elimination of neutral 2-methylpent-1-ene (84 Da).

    • Significance: This peak confirms the "headgroup" (pyridin-3-ylmethanamine) is intact.

    • Structure:

      
      
      
  • Secondary Fragment (m/z 92/93): Picolyl Cation

    • Further fragmentation of the m/z 109 ion leads to the loss of

      
       (17 Da), yielding the picolyl cation (m/z 92).
      
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for EI and ESI modes.

FragmentationPathways M_EI Molecular Ion (EI) [M]+• m/z 192 Frag_121 Alpha-Cleavage Product (Iminium Ion) m/z 121 M_EI->Frag_121 Dominant Path (EI) Radical_71 Loss of C5H11• (2-pentyl radical) M_EI->Radical_71 M_ESI Precursor Ion (ESI) [M+H]+ m/z 193 Frag_109 Dealkylation Product [Py-CH2-NH3]+ m/z 109 M_ESI->Frag_109 H-Rearrangement (ESI) Neutral_84 Loss of C6H12 (2-methylpentene) M_ESI->Neutral_84 Frag_92 Azatropylium Ion (C6H6N+) m/z 92 Frag_121->Frag_92 Secondary Decay Frag_109->Frag_92 Loss of NH3

Figure 1: Divergent fragmentation pathways in EI (radical driven) vs. ESI (proton driven) modes.

Comparative Analysis: Performance vs. Alternatives

In drug discovery, this compound is often compared against its regioisomers or linear analogs. The mass spectral data allows for definitive differentiation.[3]

Scenario A: Differentiating Regioisomers (2-Py vs. 3-Py vs. 4-Py)

The position of the nitrogen in the pyridine ring significantly alters the fragmentation energetics due to the "Ortho Effect."

Feature3-Pyridyl (Target) 2-Pyridyl (Isomer) Differentiation Logic
m/z 92 Intensity HighModerate3-Py forms a stable azatropylium ion more readily.
Ortho-Effect Ion Absentm/z 107 2-Py analogs can undergo a specific cyclic rearrangement involving the ring nitrogen and the alkyl chain (McLafferty-like), yielding a unique m/z 107 fragment

.
[M-H]⁺ Stability ModerateHigh2-Py derivatives often show a stronger [M-H]⁺ due to chelation stabilization of the cation.
Scenario B: Differentiating Alkyl Chains (Branched vs. Linear)

Comparing (2-Methylpentyl) vs. (n-Hexyl) analogs.

Feature2-Methylpentyl (Branched) n-Hexyl (Linear) Mechanism
Alpha-Cleavage (EI) m/z 121 (Dominant)m/z 121 (Present but weaker)Branching at the

-carbon (relative to N) stabilizes the transition state for alpha-cleavage. The loss of a secondary radical (from 2-methylpentyl) is faster than a primary radical (from n-hexyl).
McLafferty Rearr. SuppressedEnhancedLinear chains facilitate the 6-membered transition state required for McLafferty rearrangement.

Decision Tree for Structural Confirmation

Use this logic flow to confirm the identity of the compound in a mixed sample.

DecisionTree Start Unknown Amine Spectrum Precursor m/z 193 Check_109 Is m/z 109 the Base Peak? (ESI-MS/MS) Start->Check_109 Check_Ortho Is m/z 107 present? Check_109->Check_Ortho Yes Result_Other Unknown Analog Check_109->Result_Other No Check_121 Is m/z 121 prominent? Check_Ortho->Check_121 No Result_2Py Suspect: 2-Pyridyl Isomer Check_Ortho->Result_2Py Yes Result_Target Confirmed: (2-Methylpentyl)(pyridin-3-ylmethyl)amine Check_121->Result_Target Yes (High Intensity) Result_Linear Suspect: Linear Alkyl Analog Check_121->Result_Linear No / Low Intensity

Figure 2: Logic flow for distinguishing the target compound from common structural isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-Cleavage rules).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen-containing heterocycles." Journal of Mass Spectrometry. Link

  • NIST Mass Spec Data Center. "Pyridine, 3-(aminomethyl)- derivatives fragmentation data." NIST Chemistry WebBook.[4] Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Mechanisms of ESI hydrogen rearrangement).

Sources

Validation

Comparative Guide: Pyridine-2-yl vs. Pyridine-3-yl Methylamines in Drug Design

Executive Summary: The "Chelation vs. Vector" Trade-off In medicinal chemistry, the choice between pyridine-2-yl methylamine (2-PMA) and pyridine-3-yl methylamine (3-PMA) is rarely about simple bioisosterism.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chelation vs. Vector" Trade-off

In medicinal chemistry, the choice between pyridine-2-yl methylamine (2-PMA) and pyridine-3-yl methylamine (3-PMA) is rarely about simple bioisosterism. It is a strategic decision between metal-binding capability and directional hydrogen bonding .[1]

  • Pyridine-2-yl methylamine (2-PMA): A privileged motif for targeting metalloenzymes due to its ability to form stable 5-membered chelate rings with transition metals (Zn²⁺, Fe²⁺, Cu²⁺). However, this creates a liability for non-specific toxicity and rapid clearance via metal scavenging.

  • Pyridine-3-yl methylamine (3-PMA): A "vector-driven" scaffold. It cannot chelate metals in a bidentate fashion.[1] It is primarily used to position the pyridine nitrogen as a hydrogen bond acceptor (HBA) in a specific vector to engage distal residues (e.g., hinge regions in kinases) or to modulate Type II CYP inhibition.

This guide analyzes the physicochemical and biological divergence of these isomers to support lead optimization.

Physicochemical Profiling

While their molecular weights and lipophilicities (LogP) are nearly identical, their electronic vectors and conformational landscapes differ radically.

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyPyridine-2-yl Methylamine (2-PMA)Pyridine-3-yl Methylamine (3-PMA)Impact on Bioactivity
pKa (Pyridine N) ~3.5 - 4.0~4.8 - 5.23-PMA is slightly more basic; 2-PMA is electron-deficient due to the adjacent amine (inductive effect).
pKa (Amine N) 8.88.9Negligible difference in amine basicity.[1]
Dipole Vector Bent / ChelatingLinear / ExtendedDetermines binding pocket fit.[1]
Chelation Potential High (Bidentate) Null (Monodentate only) CRITICAL: 2-PMA strips metals; 3-PMA does not.
Intramolecular H-Bond Possible (NH to Py-N)Impossible2-PMA can adopt a "closed" conformation, improving passive permeability (LogD).
Structural Logic & Vectors

The 2-position allows the pyridine nitrogen lone pair to face the exocyclic amine, facilitating intramolecular hydrogen bonding .[1] This pseudo-ring formation reduces the polarity of the amine, potentially enhancing membrane permeability (PAMPA/Caco-2) compared to the 3-isomer, which remains in an extended, more polar conformation.

Biological Activity & Mechanism of Action[4][5]

A. The Chelation Factor (2-PMA Dominance)

The defining feature of the 2-isomer is its capacity to act as a Zinc-Binding Group (ZBG) .

  • Mechanism: The pyridine nitrogen and the amine nitrogen coordinate to a metal ion (Zn, Fe, Cu) forming a thermodynamically stable 5-membered ring.

  • Application: This is exploited in inhibitors of metalloproteases (e.g., MMPs, HDACs) or specific bacterial transporters like MmpL3 (Mycobacterial membrane protein Large 3), where 2-PMA derivatives have shown potent antitubercular activity by targeting the proton-motive force or metal centers [1].

  • Toxicity Warning: High-affinity chelation can lead to "off-target" toxicity by stripping essential metals from host proteins (e.g., inhibiting host carbonic anhydrases or alcohol dehydrogenases).

B. Target Binding & CYP Liabilities (3-PMA Dominance)

The 3-isomer is preferred when metal coordination is undesirable.[1]

  • Kinase Inhibitors: 3-PMA is often used to interact with the hinge region or solvent-front residues where a linear H-bond acceptor is required without steric clash from the ortho-position.

  • CYP Inhibition (Heme Coordination): Both isomers can inhibit Cytochrome P450 enzymes (Type II binding), where the pyridine nitrogen coordinates axially to the heme iron.[2][3]

    • Risk:[4][5] 3-substituted pyridines often show higher affinity for CYP enzymes (stronger inhibitors) because the meta-substitution allows the nitrogen to access the heme iron with fewer steric clashes than the ortho-substituted 2-PMA [2].

    • Mitigation: If a 3-PMA derivative shows high CYP inhibition, introducing an ortho-substituent (at position 2 or 4 of the pyridine) often disrupts this heme coordination.

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation between the two isomers.

PyridineComparison Start Select Scaffold P2 Pyridine-2-yl Methylamine (2-PMA) Start->P2 Ortho-substitution P3 Pyridine-3-yl Methylamine (3-PMA) Start->P3 Meta-substitution Chelation Forms 5-Membered Chelate Ring (Zn, Cu) P2->Chelation Permeability Intramolecular H-Bond (Higher Permeability) P2->Permeability NoChelation No Bidentate Chelation (Linear Vector) P3->NoChelation Risk_CYP Risk: High CYP Inhibition (Heme Coordination) P3->Risk_CYP Type II Binding CNS_Pen Enhanced CNS Penetration (Specific Transporters) P3->CNS_Pen Scaffold Hopping Target_Metallo Target: Metalloenzymes (MMPs, HDACS, MmpL3) Chelation->Target_Metallo Desired Risk_Tox Risk: Non-specific Metal Stripping Toxicity Chelation->Risk_Tox Undesired Target_Kinase Target: Kinases/GPCRs (H-Bond Networking) NoChelation->Target_Kinase

Figure 1: Mechanistic decision tree comparing the biological consequences of 2-yl vs 3-yl substitution.

Experimental Protocols for Validation

To empirically verify which isomer suits your drug candidate, perform these two self-validating assays.

Protocol A: Metal Chelation UV-Vis Titration

Determine if your compound presents a toxicity risk via metal stripping.[1]

  • Preparation: Prepare a 100 µM solution of the test compound in HEPES buffer (pH 7.4).

  • Baseline: Measure the UV-Vis spectrum (200–500 nm).[1]

  • Titration: Aliquot ZnCl₂ or CuCl₂ solution (10 mM) into the cuvette in 0.1 equivalent increments (0 to 2.0 eq).

  • Readout:

    • 2-PMA derivatives: Will show a distinct red-shift (bathochromic shift) or appearance of a new Charge Transfer (CT) band due to complex formation.

    • 3-PMA derivatives: Will show minimal spectral change (non-specific interaction only).

  • Validation: Use EDTA as a positive control and the unsubstituted pyridine as a negative control.

Protocol B: Microsomal Stability & Metabolite ID

Determine the metabolic soft spot (Ring Oxidation vs. N-Dealkylation).[1]

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Calculate

      
       (Intrinsic Clearance).
      
    • Metabolite ID: Look for +16 Da peaks.

      • 2-PMA: Often resistant to ring oxidation at the 2-position (blocked), but prone to N-oxide formation on the pyridine N.

      • 3-PMA: Prone to oxidation at the vacant 2- or 6-positions (metabolic soft spots). If clearance is high, consider blocking the 6-position with a fluorine atom [3].

Case Study Analysis

Case 1: Antitubercular Agents (MmpL3 Inhibitors)

Researchers designing inhibitors for Mycobacterium tuberculosis utilized the 2-PMA scaffold.[1]

  • Observation: The 2-pyridyl nitrogen was essential for activity.[1] Moving the nitrogen to the 3- or 4-position (3-PMA, 4-PMA) resulted in a drastic loss of potency (MIC increased from 0.016 µg/mL to >4 µg/mL) [1].

Case 2: CDK2 Kinase Inhibitors

In the development of anticancer agents targeting CDK2, 3-PMA derivatives were superior.

  • Observation: The 3-pyridyl group acted as a solvent-exposed solubilizing group that also engaged in water-mediated H-bonding. The 2-isomer introduced steric clashes with the gatekeeper residue [4].[1]

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry / PMC. [Link]

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4. Journal of Medicinal Chemistry. [Link][6]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel CDK2 inhibitors. Bioorganic Chemistry. [Link][7]

Sources

Comparative

Technical Guide: Reference Standards for (2-Methylpentyl)(pyridin-3-ylmethyl)amine Analysis

Executive Summary (2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS: 1802989-54-3 / Related analogues) is a critical secondary amine intermediate often encountered in the synthesis of tyrosine kinase inhibitors (TKIs). Beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS: 1802989-54-3 / Related analogues) is a critical secondary amine intermediate often encountered in the synthesis of tyrosine kinase inhibitors (TKIs). Beyond its role as a synthetic building block, it represents a significant quality attribute as a Process-Related Impurity (PRI) and a potential Nitrosamine Drug Substance-Related Impurity (NDSRI) precursor.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Reagent Grade (RG) alternatives for the quantitative analysis of this amine. We demonstrate that using non-certified reagent grade materials without potency correction can lead to quantification errors of 15–20%, potentially causing regulatory non-compliance in genotoxic impurity risk assessments.

Technical Context & Physicochemical Profile[1][2][3][4][5][6]

To develop a robust analytical method, one must first understand the molecule's behavior in solution. This amine possesses two distinct basic centers, creating specific chromatographic challenges.

Molecular Profile
  • IUPAC Name: N-(2-methylpentyl)-1-(pyridin-3-yl)methanamine

  • Molecular Formula: C₁₂H₂₀N₂

  • Exact Mass: 192.16 Da

  • pKa Values (Calculated):

    • Pyridine Nitrogen: ~5.2 (Weak base)

    • Secondary Amine: ~10.1 (Strong base)

Analytical Implication: The secondary amine moiety causes severe peak tailing on C18 columns at neutral pH due to silanol interactions. High pH mobile phases or ion-pairing reagents are strictly required.

Visualization: Protonation & Analytical Workflow

G Molecule (2-Methylpentyl) (pyridin-3-ylmethyl)amine pKa1 Pyridine N (pKa ~5.2) Ionized at pH < 5 Molecule->pKa1 pKa2 Sec-Amine N (pKa ~10.1) Cause of Tailing Molecule->pKa2 Risk Nitrosamine Risk (NDSRI Formation) pKa2->Risk Reacts with Nitrites Method LC-MS/MS Method High pH (Ammonium Bicarb) pKa2->Method Requires pH > 10 for deprotonation

Figure 1: Structural properties influencing analytical method selection and risk assessment.

Comparative Analysis: Reference Standard Grades

In trace analysis (ppm/ppb levels), the "purity" on a label is insufficient. We compared three grades of standards available on the market to determine their suitability for GMP release testing.

The Alternatives
  • Certified Reference Standard (CRS): Characterized by qNMR, HPLC, KF, and ROI. Explicit "As-is" potency provided.

  • Synthesized Research Grade (SRG): High purity (>98%) by HPLC area%, but lacks counter-ion or solvent content data.

  • Crude Reagent (CR): Used for synthesis; purity >95% but contains significant oligomers/salts.

Experimental Performance Data

Conditions: LC-MS/MS, ESI+, MRM mode (193.2 -> 92.1).

MetricCertified Reference Standard (CRS)Synthesized Research Grade (SRG)Crude Reagent (CR)
Label Purity 99.1% (Mass Balance)>98% (Area%)>95% (Area%)
Actual Potency (qNMR) 99.1% 84.3% (High salt content)91.2%
Water Content (KF) 0.2%1.5% (Hygroscopic)0.8%
Residual Solvents <500 ppm3.2% (Trapped Ethyl Acetate)1.1%
Quantification Error Reference (0%)+17.5% Overestimation +8.6% Overestimation
Suitability GMP Release / GTI Quant R&D Screening OnlySynthesis Only

Key Insight: The SRG material showed high HPLC purity (99% area) but low assay potency (84% w/w) because it existed as a hydrochloride salt, which was not disclosed on the CoA. Using SRG without correction would lead to a 17.5% error in impurity calculation , potentially failing a batch of drug substance unnecessarily.

Protocol: Qualification of the Reference Standard

If a commercial CRS is unavailable, you must qualify an in-house standard. This protocol ensures the "Trustworthiness" pillar of your data.

Structural Identification (ID)
  • 1H NMR (DMSO-d6): Verify the doublet at ~0.85 ppm (methyl group) and the singlet at ~3.8 ppm (methylene bridge to pyridine).

  • MS: Confirm parent ion [M+H]+ = 193.2.

Potency Assignment (The "Mass Balance" Approach)

Do not rely on HPLC Area %. Use the following equation:



  • 
    :  Chromatographic purity (use UV at 260nm, not MS).
    
  • %KF: Water content by Karl Fischer titration.

  • %Solvent: Volatiles by GC-Headspace.

  • %ROI: Residue on Ignition (Sulfated Ash) for inorganic salts.

Alternative (Gold Standard): Quantitative NMR (qNMR) using Maleic Acid (TraceCERT®) as the internal standard.

Protocol: LC-MS/MS Quantification Method[6]

This method is validated for quantifying (2-Methylpentyl)(pyridin-3-ylmethyl)amine at trace levels (0.5 – 100 ppm) in drug substances.

Reagents & Equipment[3][4][6]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (MS Grade).

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve CRS in 50:50 MeOH:Water to generate a 1.0 mg/mL stock.

    • Correct concentration using the Mass Balance Potency (not label claim).

    • Dilute to a curve range of 1.0 ng/mL – 500 ng/mL.

  • Chromatographic Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: Stop

    • Flow Rate: 0.4 mL/min. Temp: 40°C.

  • MS Parameters (ESI+):

    • Precursor: 193.2 m/z

    • Quantifier: 92.1 m/z (Pyridine-methyl fragment) [CE: 25V]

    • Qualifier: 106.1 m/z [CE: 20V]

Method Validation Diagram

Validation Start Method Validation (ICH Q2) Spec Specificity (Blank vs. Spiked) Start->Spec Lin Linearity (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Start->Acc LOD Sensitivity LOQ < 0.5 ppm Lin->LOD Robust Robustness (pH Variation ±0.2) Acc->Robust

Figure 2: Critical validation parameters for secondary amine impurity analysis.

Scientific Rationale & Troubleshooting

Why High pH?

The pyridine ring and the secondary amine are both protonated at acidic pH (standard 0.1% Formic Acid). This creates a doubly charged species that interacts strongly with residual silanols on the column stationary phase, leading to:

  • Broad, tailing peaks.

  • Reduced sensitivity (signal spread over time).

  • Carryover issues.

By using pH 10 (Ammonium Bicarbonate) , the amine (pKa ~10.1) exists in equilibrium, and the pyridine is deprotonated. This ensures a sharp peak shape and maximizes the hydrophobic interaction with the C18 chain for retention.

Nitrosamine Risk

If this amine is present in a drug product containing nitrites (from excipients), it can form N-nitroso-(2-methylpentyl)(pyridin-3-ylmethyl)amine .

  • Action: If the amine is detected >10% of the nitrosamine limit, you must screen for the nitrosated analog.

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Teasdale, A. (2023). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Contextual grounding for amine analysis).
  • PubChem. (2023). Compound Summary: Pyridin-3-ylmethanamine derivatives. National Library of Medicine. Retrieved from [Link]

  • Völgyi, G., et al. (2018). Determination of pKa values of basic drugs by different methods. Journal of Pharmaceutical and Biomedical Analysis. (Reference for pKa methodology).
Validation

Comparative stability of free base vs hydrochloride salt of CAS 1042575-70-1

This guide provides an in-depth technical comparison of the stability, physicochemical properties, and handling requirements for the free base and hydrochloride salt forms of CAS 1042575-70-1 .[1][2] Important Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stability, physicochemical properties, and handling requirements for the free base and hydrochloride salt forms of CAS 1042575-70-1 .[1][2]

Important Chemical Identity Verification: Based on chemical registry data, CAS 1042575-70-1 corresponds to (2-Methylpentyl)(pyridin-3-ylmethyl)amine (also known as N-(pyridin-3-ylmethyl)-2-methylpentan-1-amine).[1][2] This is a secondary amine building block containing a pyridine moiety, distinct from complex APIs like Ibrutinib which appear in related search contexts.[1] The analysis below focuses on this specific pyridine-amine scaffold.

Part 1: Executive Summary & Physicochemical Profile

The choice between the free base and hydrochloride salt of CAS 1042575-70-1 is dictated by the trade-off between process utility and storage stability .[2]

  • Free Base: A lipophilic liquid (oil) at room temperature.[1] It is the reactive species required for nucleophilic substitutions or metal-catalyzed cross-couplings but suffers from oxidative instability and volatility.[1][2]

  • Hydrochloride Salt: A crystalline solid.[1] It locks the nitrogen lone pairs, preventing oxidation and reaction with atmospheric CO

    
    .[1] It is the preferred form for long-term storage and precise stoichiometric weighing.[1][2]
    
Physicochemical Comparison Table
FeatureFree Base FormHydrochloride Salt Form
Physical State Viscous Liquid / OilCrystalline Solid
Molecular Weight 192.30 g/mol ~228.76 (Mono-HCl) / ~265.22 (Di-HCl)
Hygroscopicity Low (Hydrophobic alkyl chain)Moderate to High (Depends on polymorphism)
Oxidation Potential High (Susceptible to N-oxide formation)Low (Protonated amine is resistant)
Air Sensitivity Reacts with CO

(Carbamate formation)
Inert
Solubility Organic solvents (DCM, THF, Toluene)Water, Methanol, DMSO
pKa (Estimated) ~10.5 (Aliphatic N), ~5.2 (Pyridine N)N/A (Already protonated)

Part 2: Stability Analysis

Thermal & Physical Stability
  • Free Base (Liquid): As a secondary amine with a moderate molecular weight (192.30 Da), the free base exhibits significant volatility.[1] Long-term storage in non-sealed vessels leads to mass loss.[1][2] Thermal stress can induce disproportionation or slow oxidation of the benzylic-like methylene group adjacent to the pyridine ring.[1][2]

  • HCl Salt (Solid): The lattice energy of the salt form confers high thermal stability.[1] It typically exhibits a melting point >150°C (specific experimental determination required), preventing degradation during standard handling.[1]

Chemical Stability (Degradation Pathways)

The free base is vulnerable to two primary degradation mechanisms that the salt form inhibits:

  • Oxidative Degradation: The secondary amine nitrogen can react with atmospheric oxygen to form N-oxides or hydroxylamines.[1][2]

  • Carbamate Formation: Like most secondary amines, the free base reacts reversibly with atmospheric CO

    
     to form carbamic acid/carbamates, appearing as a white crust on the oil's surface.[1]
    

Mechanistic Insight: Protonation of the nitrogen atom in the HCl salt effectively removes the lone pair electron density, rendering the molecule nucleophilically inert and preventing these reactions.[1]

Solution Stability (pH Dependence)
  • Acidic Media (pH < 4): Both forms exist as the salt.[1] Highly stable.

  • Neutral/Basic Media (pH > 7): The salt dissociates to the free base.[1] In solution, the free base is prone to side reactions if electrophilic impurities (e.g., aldehydes, acid chlorides) are present.[1]

Part 3: Decision Logic & Selection Guide

The following decision tree illustrates when to select the Free Base versus the Hydrochloride Salt based on your experimental goals.

SaltSelection Start Select Form for CAS 1042575-70-1 Storage Long-Term Storage (>1 week)? Start->Storage Reaction Immediate Reaction Type? Storage->Reaction No (Immediate Use) HCl_Rec Use Hydrochloride Salt (High Stability, Solid) Storage->HCl_Rec Yes Check_Cond Conditions Sensitive to Acid? Reaction->Check_Cond Base_Rec Use Free Base (High Reactivity, Liquid) Check_Cond->HCl_Rec No (Can use base scavenger) Check_Cond->Base_Rec Yes (e.g., basic catalysis)

Figure 1: Decision matrix for selecting between Free Base and HCl salt forms based on application constraints.

Part 4: Experimental Protocols

These protocols provide a self-validating system to convert between forms and verify integrity.[1][2]

Protocol A: Conversion of HCl Salt to Free Base (For Immediate Use)

Use this when the stability of the salt is no longer needed, and the nucleophilic free amine is required for a reaction.[1]

  • Dissolution: Suspend 1.0 equivalent of CAS 1042575-70-1 HCl in Dichloromethane (DCM) (approx. 10 mL/g).

  • Neutralization: Add 1.2 equivalents of 1M NaOH or saturated NaHCO

    
     solution.
    
  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[1]

  • Drying: Dry the organic phase over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .[1]
  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

    • Critical Checkpoint: The product should appear as a clear to pale yellow oil.[1]

    • Validation: Run a TLC (MeOH/DCM 1:9).[1] The Free Base will have a higher Rf than the Salt (which likely streaks or stays at the baseline).[1]

Protocol B: Determination of Salt Stoichiometry (Mono vs. Di-HCl)

Since the molecule has two basic sites (pyridine and secondary amine), determining the salt form is critical.[1][2]

  • Method: Silver Nitrate Titration (Argentometry).[1]

  • Procedure: Dissolve ~50 mg of the salt in deionized water. Titrate with 0.1 M AgNO

    
     using a chromate indicator or potentiometric electrode.
    
  • Calculation:

    
    
    Compare the molar ratio of Cl
    
    
    
    to the parent molecule.[1][2]
    • Ratio ~1.0 = Monohydrochloride (Protonation at aliphatic amine).[1]

    • Ratio ~2.0 = Dihydrochloride (Protonation at both amines).[1]

Part 5: Handling & Storage Recommendations

ParameterFree BaseHydrochloride Salt
Storage Temp 2–8°C (Refrigerate)Room Temperature (20–25°C)
Atmosphere Inert Gas (Argon/Nitrogen) RequiredAmbient Air (Desiccator recommended)
Container Amber Glass (Light sensitive)Standard Glass or HDPE
Shelf Life < 6 Months (Oxidation risk)> 24 Months

Conclusion: For CAS 1042575-70-1 , the Hydrochloride Salt is the superior form for inventory management, shipping, and stability.[1] The Free Base should be generated in situ or immediately prior to use to avoid degradation via oxidation and carbamate formation.[1]

References

  • PubChem Compound Summary. 1042575-70-1. National Center for Biotechnology Information.[1] Accessed 2026.[1][3] Link[1][2][4][5]

  • BLDpharm Product Registry. (2-Methylpentyl)(pyridin-3-ylmethyl)amine.[1][2][5][6][7] Accessed 2026.[1][3] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][8][9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (General reference for amine salt stability mechanisms).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Part 1: Executive Safety Directive Stop and Read: This compound contains a pyridine moiety and a secondary amine . It must be treated as a Hazardous Organic Base .

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: This compound contains a pyridine moiety and a secondary amine . It must be treated as a Hazardous Organic Base .

(2-Methylpentyl)(pyridin-3-ylmethyl)amine is a nitrogenous heterocycle. Unlike simple aliphatic amines, the pyridine ring confers specific toxicological and environmental hazards, including potential aquatic toxicity and high mobility in soil.

The Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of exothermic runaway). Do NOT mix with oxidizing agents (Risk of N-oxide formation/explosion).

Disposal Path: This substance must be segregated into the Basic Organic Waste stream for ultimate destruction via high-temperature incineration.

Part 2: Chemical Profile & Hazard Identification[1][2][3]

Since specific toxicological data for this exact building block may be sparse, we utilize Structure-Activity Relationship (SAR) protocols. We treat this molecule with the combined hazards of its functional groups: the corrosive secondary amine and the toxic pyridine ring.

Inferred Physicochemical Properties[1]
PropertyValue (Estimated/Class-Based)Operational Implication
Functional Groups Pyridine (aromatic),

Amine (aliphatic)
Basic (pH > 7) . Will react violently with strong acids.
Physical State Liquid (likely viscous) or low-melting solidMay adhere to glass; requires thorough rinsing.
Flash Point

(Estimated)
Treat as Combustible . Keep away from heat sources.
Odor Nauseating, "fishy," pyridine-likeOlfactory Fatigue Risk . Do not rely on smell for detection.[1] Use Fume Hood.
Solubility Organic solvents (DCM, MeOH, DMSO)Dispose in organic waste streams, not aqueous.
Critical Hazards
  • Exothermic Neutralization: As a base, mixing this directly with the "Acidic Waste" carboy can cause immediate boiling, over-pressurization, and container rupture.

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life with long-lasting effects.[2] Prevention of sewer release is a critical environmental compliance requirement (EPA/RCRA).

  • Chelation: The pyridyl-methyl-amine motif is a known ligand. It can mobilize heavy metals if mixed into waste streams containing metal salts.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a Self-Validating System . Each step includes a "Check" to ensure the previous step was performed correctly.

Phase 1: Waste Characterization & Segregation

Objective: Determine the matrix of the waste to select the correct container.

  • Scenario A: Pure Compound (Old Reagent/Synthesis Product)

    • Action: Dissolve in a minimal amount of compatible combustible solvent (e.g., Ethanol or Acetone).

    • Reasoning: Solid residues can clog waste nozzles; solutions ensure uniform incineration.

    • Destination: Non-Halogenated Organic Waste (if solvent is non-halo) or Halogenated Organic Waste (if dissolved in DCM).

  • Scenario B: Reaction Mixture (In Solution)

    • Action: Verify pH. If the solution was quenched with acid, ensure it has cooled before bottling.

    • Destination: Segregated "Basic Organic" waste stream is preferred. If unavailable, use the general "Organic Solvent" stream only if the pH is near neutral (pH 6-9).

Phase 2: The Disposal Workflow

Step 1: Preparation

  • Don PPE: Butyl Rubber or Viton gloves are superior to Nitrile for pyridine resistance. Wear chemical splash goggles and a flame-resistant lab coat.[3]

  • Work inside a certified fume hood.[4]

Step 2: Container Selection

  • Select a High-Density Polyethylene (HDPE) or Glass waste container.

  • Validation: Check the label. Does it say "Acid Waste"? If YES, STOP . Find a container labeled "Organic Waste" or "Basic Waste."

Step 3: Transfer

  • Pour the amine solution into the container using a funnel to prevent spills.

  • Rinse: Rinse the original vessel with acetone or ethanol 3 times. Add rinsates to the same waste container.

Step 4: Labeling (Critical)

  • Tag the waste container immediately.

  • Content Description: "Organic Waste: (2-Methylpentyl)(pyridin-3-ylmethyl)amine, Acetone."

  • Hazard Checkboxes: Mark [x] Flammable, [x] Toxic, [x] Irritant/Corrosive.

Phase 3: Visualizing the Decision Logic

The following diagram illustrates the critical decision points to prevent incompatible mixing.

WasteSegregation Start Waste: (2-Methylpentyl)(pyridin-3-ylmethyl)amine IsPure Is it Pure/Solid? Start->IsPure Dissolve Dissolve in Acetone/EtOH IsPure->Dissolve Yes CheckSolvent Check Solvent Type IsPure->CheckSolvent No (In Solution) Dissolve->CheckSolvent Halo Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halo StreamA Stream A: Halogenated Organic Waste Halo->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste Halo->StreamB No Warning CRITICAL: Do NOT mix with Acids StreamA->Warning StreamB->Warning

Figure 1: Waste Segregation Decision Tree. Note the critical prohibition of acidic mixing.

Part 4: Emergency Procedures (Spills)

If a spill occurs outside the fume hood, immediate action is required due to the volatility and toxicity of the pyridine moiety.

SeverityVolumeProtocol
Minor

mL
1. Evacuate immediate area.2. Cover with vermiculite or sand .3.[5] Scoop into a sealed jar.4. Label as hazardous waste.[4]
Major

mL
1.[6] Evacuate the lab immediately.2. Pull fire alarm if vapors are dense.3. Call EHS/Emergency Response.4. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

Decontamination: After removing the bulk material, scrub the surface with a dilute soap solution. Avoid using bleach (sodium hypochlorite) immediately, as amines can react with bleach to form chloramines (toxic gas). Use water/detergent first.[3]

Part 5: Regulatory Compliance (US/EU Context)

  • RCRA (USA): While this specific CAS may not be explicitly "U-Listed" (like Pyridine, U196), it exhibits the characteristics of Ignitability (D001) and Toxicity. It must be managed as hazardous waste.[4][5]

  • REACH (EU): Treat as a substance of "Very High Concern" (SVHC) regarding aquatic toxicity until proven otherwise.

  • DOT (Transport): Likely Class 3 (Flammable Liquid) or Class 8 (Corrosive), depending on concentration.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent. CDC Emergency Response Safety and Health Database. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Pyridine (Compound Summary). National Library of Medicine. (Used for SAR/Class-based hazard derivation). [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (2-Methylpentyl)(pyridin-3-ylmethyl)amine

Hazard Analysis: A Synthesis of Structural Precedents (2-Methylpentyl)(pyridin-3-ylmethyl)amine is a secondary amine featuring both an aliphatic chain and a pyridyl group. The potential hazards are a composite of the ris...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Synthesis of Structural Precedents

(2-Methylpentyl)(pyridin-3-ylmethyl)amine is a secondary amine featuring both an aliphatic chain and a pyridyl group. The potential hazards are a composite of the risks associated with these two structural motifs.

  • Aliphatic Amine Moiety: Lower aliphatic amines are known to be caustic and can cause severe irritation to the skin, eyes, and mucous membranes. They can be flammable, and their vapors may be irritating to the respiratory tract.[1] While the toxicity of aliphatic amines tends to decrease with increasing carbon chain length, the caustic nature remains a primary concern.[1]

  • Pyridylmethyl Moiety (3-Picoline as a proxy): 3-Picoline (3-methylpyridine) is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is known to cause severe skin burns and eye damage.[2][3] Pyridine and its derivatives are regulated as hazardous materials for transportation and disposal.[4][5]

Based on this analysis, it is prudent to treat (2-Methylpentyl)(pyridin-3-ylmethyl)amine as a substance that is likely to be a skin and eye irritant, potentially corrosive, and harmful by inhalation, ingestion, and skin absorption.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling (2-Methylpentyl)(pyridin-3-ylmethyl)amine.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from splashes. Given the potential for severe eye irritation from both amine and pyridine structures, this is a minimum requirement.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.
Hand Protection Chemical-Resistant GlovesNitrile gloves may offer limited protection for incidental contact, but their resistance to amines and pyridine can be poor.[6][7][8] For extended contact, Butyl rubber or Viton® gloves are recommended.[9] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage, protecting against accidental skin contact and potential flammability.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, particularly during dispensing or purification procedures.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.
Respiratory Protection Chemical Fume HoodAll handling of (2-Methylpentyl)(pyridin-3-ylmethyl)amine that could generate aerosols or vapors must be conducted in a certified chemical fume hood to avoid inhalation.
RespiratorIn the absence of adequate ventilation or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] Use of a respirator requires proper training and fit-testing.[10]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for minimizing risk. The following workflow illustrates the key stages of handling this compound.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep_Area Designate Handling Area (Fume Hood) Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Weighing Weighing (in fume hood) Gather_PPE->Weighing Dissolution Dissolution/Reaction Setup (in fume hood) Weighing->Dissolution Decontamination Decontaminate Glassware & Surfaces Dissolution->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Waste_Collection Collect in Labeled, Sealed Container Waste_Segregation->Waste_Collection EHS_Contact Contact EHS for Pickup Waste_Collection->EHS_Contact

Caption: A logical workflow for the safe handling of (2-Methylpentyl)(pyridin-3-ylmethyl)amine.

Detailed Steps:

  • Preparation:

    • Designate a specific area within a chemical fume hood for all handling activities.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as outlined in the table above and don it correctly before entering the designated handling area.

    • Have spill control materials (e.g., vermiculite, sand, or a commercial absorbent for chemical spills) readily available.[10]

  • Handling:

    • Perform all weighing and transfers of the compound within the chemical fume hood to contain any potential vapors or dust.

    • Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge, given the flammability risk associated with the pyridine moiety.[10]

    • Avoid heating the compound in an open system. If heating is necessary, use a well-controlled system with a condenser to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable decontamination solution would be a mild detergent and water, followed by a solvent rinse (e.g., acetone or ethanol), with all rinsates collected as hazardous waste.

    • Segregate all waste containing (2-Methylpentyl)(pyridin-3-ylmethyl)amine from other waste streams. This includes contaminated gloves, pipette tips, and absorbent materials.

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is crucial for a safe laboratory environment.

The following diagram outlines the immediate actions to be taken in the event of an exposure or spill.

Emergency_Response cluster_Exposure Personal Exposure cluster_Spill Spill Response Spill_Exposure Spill or Exposure Occurs Skin_Contact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Spill_Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. Spill_Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Seek medical attention. Spill_Exposure->Inhalation Minor_Spill Minor Spill (in fume hood): Contain with absorbent. Clean and decontaminate. Spill_Exposure->Minor_Spill Major_Spill Major Spill: Evacuate the area. Alert others and call EHS. Spill_Exposure->Major_Spill

Caption: Immediate actions for spills or personal exposure to (2-Methylpentyl)(pyridin-3-ylmethyl)amine.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing.[11]

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • In Case of Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • In Case of a Spill:

    • Minor Spill (contained within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[10] Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

    • Major Spill (outside of a fume hood or a large volume): Evacuate the immediate area and alert nearby personnel.[12] Contact your institution's Environmental Health and Safety (EHS) department immediately.[12][13] Do not attempt to clean up a major spill without specialized training and equipment.

All waste containing (2-Methylpentyl)(pyridin-3-ylmethyl)amine must be treated as hazardous waste.

  • Waste Identification and Segregation:

    • All materials contaminated with (2-Methylpentyl)(pyridin-3-ylmethyl)amine, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[5][9]

    • Do not mix this waste with other incompatible waste streams.[9] Specifically, keep it separate from strong oxidizing agents and strong acids.[10]

  • Waste Collection and Storage:

    • Collect all waste in a clearly labeled, leak-proof container with a secure lid.

    • The label should include "Hazardous Waste," the chemical name "(2-Methylpentyl)(pyridin-3-ylmethyl)amine," and the associated hazards (e.g., Flammable, Corrosive, Toxic).

    • Store the waste container in a designated, well-ventilated secondary containment area away from heat and ignition sources until it is collected by EHS.[10]

  • Disposal Method:

    • The recommended disposal method for pyridine-containing waste is incineration at a licensed hazardous waste facility.[5] Your institution's EHS department will manage the final disposal process.

By adhering to these comprehensive safety and handling guidelines, researchers can work with (2-Methylpentyl)(pyridin-3-ylmethyl)amine with a high degree of confidence in their personal safety and in compliance with established laboratory safety standards.

References

  • National Toxicology Program. (n.d.). 3-Picoline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Glove Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, June 30). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliphatic and Alicyclic Amines. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of California, Santa Barbara, Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Occupational Health & Safety. (n.d.). Finding the Most Suitable Chemical Resistant Gloves for the Application. Retrieved from [Link]

  • Princeton University, Office of Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Emergency response / spill control. Retrieved from [Link]

  • Public Health England. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Kim, J. Y., et al. (2014). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 26(1), 29.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (2-Methylpentyl)(pyridin-3-ylmethyl)amine 250mg. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Pyridinamine, 3-methyl-. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine. Retrieved from [Link]

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